molecular formula C11H14ClFN2 B1361801 1-(2-Chloro-6-fluorobenzyl)piperazine CAS No. 215655-20-2

1-(2-Chloro-6-fluorobenzyl)piperazine

Numéro de catalogue: B1361801
Numéro CAS: 215655-20-2
Poids moléculaire: 228.69 g/mol
Clé InChI: PBJVZHBDDDMHIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Chloro-6-fluorobenzyl)piperazine is a useful research compound. Its molecular formula is C11H14ClFN2 and its molecular weight is 228.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVZHBDDDMHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352817
Record name 1-(2-Chloro-6-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-20-2
Record name 1-(2-Chloro-6-fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-chloro-6-fluorophenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Chloro-6-fluorobenzyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzyl)piperazine: Properties, Synthesis, and Potential Applications

Introduction

This compound is a substituted piperazine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential pharmacological relevance of this compound, designed to serve as a technical resource for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
IUPAC Name 1-((2-chloro-6-fluorophenyl)methyl)piperazineN/A
CAS Number 215655-20-2[2]
Molecular Formula C₁₁H₁₄ClFN₂[2]
Molecular Weight 228.69 g/mol [2]
Density 1.202 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5470[2]
LogP 2.73[3]
LogS -2.19[3]
Topological Polar Surface Area (tPSA) 15.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Synthesis and Reactivity

The most direct and common method for the synthesis of this compound is the N-alkylation of piperazine with a suitable electrophile, in this case, 2-chloro-6-fluorobenzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of piperazine acts as the nucleophile.

Synthetic Rationale

The N-alkylation of piperazines is a widely used and versatile reaction in organic synthesis.[4][5][6] Using a large excess of piperazine can favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for controlled mono-alkylation, followed by deprotection to yield the desired product.[1] The choice of a suitable base is critical to neutralize the HCl formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.

Proposed Synthetic Workflow

Synthesis Piperazine Piperazine Reaction N-Alkylation Piperazine->Reaction AlkylatingAgent 2-Chloro-6-fluorobenzyl chloride AlkylatingAgent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the secondary amine in the piperazine ring, which is nucleophilic and can undergo further reactions such as acylation, sulfonation, and reaction with other electrophiles. The aromatic ring, being substituted with electron-withdrawing groups (chloro and fluoro), is deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-6-fluorobenzyl group, likely appearing as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring would be observed as two distinct multiplets, corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group, likely in the δ 2.5-3.5 ppm range. The NH proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. The benzylic carbon is expected around δ 60-65 ppm. The four carbons of the piperazine ring would likely show two distinct signals in the δ 45-55 ppm region.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would be expected to include a prominent peak corresponding to the loss of the piperazine moiety, resulting in the 2-chloro-6-fluorobenzyl cation at m/z 145. Another significant fragment would be the piperazinyl-methyl cation at m/z 99.

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups in the 2800-3100 cm⁻¹ region, and C-N stretching vibrations in the 1000-1200 cm⁻¹ range.[11]

Pharmacological Profile and Toxicological Considerations

The pharmacological profile of this compound has not been extensively studied. However, the piperazine scaffold is a common feature in many centrally acting drugs, suggesting that this compound could have activity at various receptors in the central nervous system.

Potential Biological Targets

Many piperazine derivatives are known to interact with dopaminergic and serotonergic systems.[14][15] For instance, benzylpiperazine (BZP) and its analogs have been shown to act as stimulants by affecting dopamine and serotonin transporters.[16] Given the structural similarity, it is plausible that this compound could exhibit affinity for dopamine (D₂, D₃, D₄) and serotonin (e.g., 5-HT₂A) receptors.[17] Further in vitro and in vivo studies are required to determine its specific biological targets and pharmacological effects.

SignalingPathway cluster_0 Potential CNS Activity Compound This compound DopamineReceptors Dopamine Receptors (D₂, D₃, D₄) Compound->DopamineReceptors Binds to SerotoninReceptors Serotonin Receptors (e.g., 5-HT₂A) Compound->SerotoninReceptors Binds to Downstream Downstream Signaling Cascades DopamineReceptors->Downstream SerotoninReceptors->Downstream Effect Modulation of Neuronal Activity Downstream->Effect

Caption: Potential signaling pathway for this compound.

Metabolism and Toxicology

Piperazine derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6, CYP1A2, and CYP3A4 being major contributors.[18][19] The metabolism can involve hydroxylation, N-dealkylation, and other oxidative reactions.[20][21][22] The toxicological profile of this compound is unknown. However, some piperazine derivatives have been associated with adverse effects, including agitation, anxiety, and cardiovascular symptoms.[14][15] Therefore, thorough toxicological evaluation would be necessary before considering this compound for any therapeutic application.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

  • Piperazine (large excess, e.g., 5-10 equivalents)

  • 2-Chloro-6-fluorobenzyl chloride (1 equivalent)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

  • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperazine in the chosen solvent, add the base (K₂CO₃ or Et₃N).

  • Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid, and UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure.

  • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI or EI) to confirm the molecular weight and fragmentation pattern.

References

Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2-chloro-6-fluorobenzyl)piperazine, a key intermediate in the development of advanced pharmaceutical agents. The document is intended for researchers, chemists, and professionals in drug development. We will explore the two predominant synthetic strategies: direct N-alkylation and reductive amination. The guide delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each approach. A comparative analysis is presented to assist scientists in selecting the optimal route based on laboratory scale, available starting materials, and desired purity profile. All claims and protocols are substantiated with references to authoritative chemical literature.

Introduction and Strategic Importance

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine heterocycle is a privileged scaffold, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The specific substitution pattern of the 2-chloro-6-fluorobenzyl moiety makes this compound a crucial building block for synthesizing a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.

The core synthetic challenge lies in the selective mono-N-benzylation of the symmetrical piperazine ring. This guide will dissect the primary synthetic disconnections and provide detailed, field-proven protocols to achieve this transformation efficiently and with high purity.

Primary Synthetic Strategies: A Mechanistic Overview

The logical point for disconnection in the target molecule is the C-N bond between the benzylic carbon and one of the piperazine nitrogens. This leads to two robust and widely adopted synthetic strategies.

Synthetic_Disconnection cluster_precursors Starting Materials Target This compound Piperazine Piperazine Target->Piperazine C-N Bond Formation AlkylatingAgent 2-Chloro-6-fluorobenzyl Electrophile (e.g., Benzyl Chloride) Target->AlkylatingAgent Strategy A: N-Alkylation Aldehyde 2-Chloro-6-fluorobenzaldehyde Target->Aldehyde Strategy B: Reductive Amination

Caption: Core synthetic disconnection of the target molecule.

  • Strategy A: Nucleophilic Substitution (N-Alkylation). This is a classic and direct approach involving the reaction of the nucleophilic secondary amine of piperazine with an electrophilic benzyl halide, typically 2-chloro-6-fluorobenzyl chloride.

  • Strategy B: Reductive Amination. This elegant one-pot method involves the initial formation of an iminium ion intermediate between piperazine and 2-chloro-6-fluorobenzaldehyde, which is then reduced in situ to form the target C-N bond.

In-Depth Analysis of Synthetic Protocols

Strategy A: Synthesis via Nucleophilic Substitution (N-Alkylation)

This method leverages the inherent nucleophilicity of the piperazine nitrogens to displace a leaving group on the benzylic carbon of a suitable precursor.

Causality and Mechanistic Insights: The reaction proceeds via a standard SN2 mechanism. The primary challenge is controlling the selectivity to favor mono-alkylation over the undesired 1,4-dibenzylpiperazine byproduct. Two effective tactics are employed:

  • Use of Excess Piperazine: By employing a large molar excess of piperazine (typically 5-10 equivalents), the probability of the electrophilic benzyl chloride encountering an unreacted piperazine molecule is significantly higher than it encountering the already-formed mono-substituted product. This statistical control effectively suppresses the formation of the di-substituted byproduct.

  • Use of a Protecting Group: A more precise but multi-step approach involves protecting one of the piperazine nitrogens, most commonly with a tert-butyloxycarbonyl (Boc) group.[1] This ensures that alkylation can only occur at the free secondary amine. The protecting group is then removed in a final step, typically under acidic conditions. While this adds steps, it provides exceptional control and simplifies purification.

The reaction requires a base (e.g., K₂CO₃, triethylamine) to scavenge the HCl generated, preventing the protonation of piperazine which would render it non-nucleophilic.

N_Alkylation_Workflow cluster_reactants Reactants Piperazine Piperazine (or N-Boc-Piperazine) Reaction N-Alkylation (SN2) Piperazine->Reaction BenzylChloride 2-Chloro-6-fluorobenzyl chloride BenzylChloride->Reaction Conditions Base (e.g., K2CO3) Solvent (e.g., MeCN) Heat Reaction->Conditions Intermediate Protected Intermediate (if applicable) Reaction->Intermediate Product 1-(2-Chloro-6-fluorobenzyl) piperazine Reaction->Product Direct Route (Excess Piperazine) Deprotection Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Deprotection->Product

Caption: Workflow for the N-Alkylation synthetic route.

Experimental Protocol: N-Alkylation using Excess Piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, approx. 10 mL per mmol of limiting reagent).

  • Reagent Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 eq., limiting reagent) in a minimal amount of MeCN and add it dropwise to the stirred piperazine suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel (eluting with a DCM/Methanol gradient) to yield the pure product.

Strategy B: Synthesis via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds and is an excellent alternative to direct alkylation.[2]

Causality and Mechanistic Insights: The reaction proceeds in a one-pot fashion. First, the aldehyde (2-chloro-6-fluorobenzaldehyde) reacts with a secondary amine of piperazine to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild, hydride-based reducing agent, added to the same pot, then selectively reduces the iminium ion to the desired tertiary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its mild nature prevents the reduction of the starting aldehyde, and it is effective under the slightly acidic conditions that favor iminium ion formation. Stronger reducing agents like sodium borohydride (NaBH₄) are less suitable as they can readily reduce the aldehyde starting material.

Reductive_Amination_Workflow cluster_reactants Reactants Piperazine Piperazine Iminium_Formation Iminium Ion Formation Piperazine->Iminium_Formation Aldehyde 2-Chloro-6-fluorobenzaldehyde Aldehyde->Iminium_Formation Reduction In-situ Reduction Iminium_Formation->Reduction Reducing_Agent NaBH(OAc)3 (STAB) Reduction->Reducing_Agent Product 1-(2-Chloro-6-fluorobenzyl) piperazine Reduction->Product

Caption: Workflow for the Reductive Amination synthetic route.

Experimental Protocol: Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (1.2 eq.) and 2-chloro-6-fluorobenzaldehyde (1.0 eq., limiting reagent) to a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq.) can be added to catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is typically of high purity but can be further purified by column chromatography if necessary.

Comparative Analysis and Practical Considerations

FeatureN-Alkylation (Excess Piperazine) Reductive Amination
Starting Materials 2-Chloro-6-fluorobenzyl chloride2-Chloro-6-fluorobenzaldehyde
Reagent Stability Benzyl chloride can be lachrymatory and moisture-sensitive.Aldehyde is generally stable but can be prone to oxidation over time.
Selectivity Control Relies on statistical control (large excess of piperazine).Good control with proper stoichiometry; less risk of dialkylation.
Reaction Conditions Often requires heating (reflux).Typically performed at room temperature; very mild conditions.
Byproducts Di-alkylated piperazine and inorganic salts.Borate salts.
Work-up Complexity Requires removal of large excess of piperazine.Simple aqueous quench and extraction.
Typical Yield Good to excellent (70-90%).Generally excellent (>85%).

Expert Recommendation:

For laboratory-scale synthesis , reductive amination is often the preferred method. Its mild reaction conditions, operational simplicity (one-pot), and straightforward work-up make it highly attractive. The starting aldehyde is also generally more accessible or easily prepared than the corresponding benzyl chloride.

For large-scale industrial production , the N-alkylation route using excess piperazine may be more cost-effective, as piperazine is an inexpensive bulk chemical. The process can be optimized to recycle the excess piperazine, improving the overall atom economy.

Characterization of the Final Product

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the substituted benzyl ring, a key singlet for the benzylic methylene (-CH₂-) protons typically around 3.6-3.8 ppm, and two sets of multiplets for the piperazine ring protons.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (228.69 g/mol ).

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound is a well-established transformation that can be accomplished efficiently via two primary routes: nucleophilic substitution and reductive amination. The choice between these methods depends on the scale of the reaction, cost considerations, and available starting materials. Reductive amination offers superior control and milder conditions ideal for research and development, while direct N-alkylation presents a potentially more economical route for bulk manufacturing. This guide provides the necessary technical foundation and practical protocols for scientists to successfully synthesize this valuable chemical intermediate.

References

1-(2-Chloro-6-fluorobenzyl)piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Hypothesized Mechanism of Action for 1-(2-Chloro-6-fluorobenzyl)piperazine**

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Based on its structural analogy to 1-benzylpiperazine (BZP), it is hypothesized that this compound acts as a mixed monoamine releaser and reuptake inhibitor, with primary activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3] The halogen substitutions (chloro- and fluoro-) on the benzyl ring are predicted to modulate receptor affinity and functional potency compared to the parent compound, BZP. This guide provides the detailed in-vitro and in-vivo protocols necessary to validate these hypotheses, determine receptor binding affinities, quantify functional activity, and elucidate downstream signaling pathways.

Introduction and Hypothesized Pharmacodynamics

This compound belongs to the piperazine derivative class of compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, the broader class, particularly 1-benzylpiperazine (BZP), is known for its stimulant and amphetamine-like properties.[4][5] BZP and its analogs primarily exert their effects by interacting with the dopamine, norepinephrine, and serotonin systems.[2]

Hypothesized Mechanism of Action:

It is proposed that this compound functions as a substrate-type releaser at monoamine transporters. This mechanism involves the compound being transported into the presynaptic neuron by DAT, NET, and/or SERT. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent non-exocytotic release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][3] The compound may also act as a reuptake inhibitor by competitively binding to these transporters, thereby prolonging the synaptic action of released neurotransmitters.

The 2-chloro and 6-fluoro substitutions on the benzyl ring are critical. Halogenation is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipid solubility, metabolic stability, and receptor binding affinity. These substitutions could potentially increase the compound's affinity and selectivity for specific monoamine transporters or receptors compared to unsubstituted BZP.

In-Vitro Experimental Workflow for Target Characterization

To validate the hypothesized mechanism, a multi-step in-vitro characterization is essential. This workflow is designed to first identify the molecular targets and then quantify the compound's functional effect at those targets.

Step 1: Receptor Binding Affinity Profiling

The initial step is to determine the binding affinity (Ki) of this compound across a panel of relevant G-protein coupled receptors (GPCRs) and transporters.

Protocol: Radioligand Binding Assay

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, NET, and a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human recombinant receptor or transporter of interest.

    • A specific high-affinity radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Test compound: this compound.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific radioligand binding against the log concentration of the test compound.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Step 2: Functional Activity Assessment

Once high-affinity targets are identified, the next crucial step is to determine whether the compound acts as a substrate (releaser), a reuptake inhibitor, an agonist, or an antagonist at these sites.

Protocol: Neurotransmitter Release & Reuptake Assays

  • Objective: To measure the ability of the compound to induce neurotransmitter release and/or inhibit reuptake in vitro.

  • Methodology (Synaptosome Preparation):

    • Prepare synaptosomes (isolated presynaptic nerve terminals) from specific rodent brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus for SERT).

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Release Assay Procedure:

    • Incubate the pre-loaded synaptosomes with increasing concentrations of this compound.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant over time.

    • Calculate the EC50 value for release (the concentration that produces 50% of the maximal release effect).

  • Reuptake Inhibition Assay Procedure:

    • Incubate the synaptosomes with increasing concentrations of the test compound.

    • Add a fixed concentration of the radiolabeled neurotransmitter.

    • Measure the amount of radioactivity taken up by the synaptosomes.

    • Calculate the IC50 value for reuptake inhibition.

Protocol: G-Protein Activation & Second Messenger Assays

If binding assays reveal high affinity for GPCRs (e.g., 5-HT receptors), functional assays are needed to determine agonism or antagonism.[6]

  • Objective: To measure the effect of the compound on downstream signaling pathways following receptor activation.[7]

  • Methodologies:

    • cAMP Assay: For receptors coupled to Gs or Gi proteins (e.g., 5-HT1A), measure the accumulation or inhibition of cyclic AMP in response to the compound.

    • Calcium Flux Assay: For receptors coupled to Gq proteins (e.g., 5-HT2A), measure the mobilization of intracellular calcium using a fluorescent calcium indicator.[8]

    • β-Arrestin Recruitment Assay: This assay measures the translocation of β-arrestin to the activated GPCR, a key step in receptor desensitization and an indicator of a separate signaling pathway.[7]

  • Data Analysis:

    • For agonists, generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, perform the assay in the presence of a known agonist to determine the IC50 value.

Data Presentation

The quantitative data derived from these in-vitro experiments should be summarized for clarity.

Table 1: Hypothesized In-Vitro Pharmacological Profile of this compound

Molecular Target Binding Affinity (Ki, nM) Functional Activity Potency (EC50/IC50, nM)
Dopamine Transporter (DAT) TBD Releaser / Reuptake Inhibitor TBD
Serotonin Transporter (SERT) TBD Releaser / Reuptake Inhibitor TBD
Norepinephrine Transporter (NET) TBD Releaser / Reuptake Inhibitor TBD
5-HT2A Receptor TBD Agonist / Antagonist TBD
D2 Receptor TBD Agonist / Antagonist TBD

TBD: To Be Determined by experimental protocols outlined above.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes.

Hypothesized Signaling Pathway

This diagram illustrates the proposed dual mechanism at a presynaptic dopamine terminal.

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Compound 1-(2-Cl-6-F-benzyl)piperazine DAT DAT Compound->DAT 1. Binds & Enters Vesicle Vesicles (Dopamine) Compound->Vesicle 3. Disrupts Storage DA_cyto Cytosolic Dopamine DAT->DA_cyto 2. Reverses Transport Vesicle->DA_cyto Increases DA_synapse Dopamine DA_cyto->DA_synapse 4. Efflux DA_synapse->DAT Reuptake (Inhibited) D2R D2 Receptor DA_synapse->D2R 5. Binds Effect Postsynaptic Effect D2R->Effect

Caption: Hypothesized dual mechanism at a dopamine synapse.

Experimental Characterization Workflow

This diagram outlines the logical flow of experiments described in Section 2.

G cluster_functional Functional Assay Sub-types Start Test Compound: 1-(2-Cl-6-F-benzyl)piperazine Binding Step 1: Radioligand Binding Assays (Screen DAT, SERT, NET, 5-HT, DA Receptors) Start->Binding Decision High Affinity Targets Identified? Binding->Decision Functional Step 2: Functional Assays Decision->Functional Yes NoTargets No Significant Targets (Re-evaluate Hypothesis) Decision->NoTargets No End Comprehensive Pharmacological Profile Functional->End Release Neurotransmitter Release Assay (EC50) Functional->Release Reuptake Reuptake Inhibition Assay (IC50) Functional->Reuptake Signaling Second Messenger Assays (EC50/IC50) Functional->Signaling

Caption: Logical workflow for in-vitro mechanism of action characterization.

Conclusion

The mechanism of action for this compound remains to be definitively elucidated. However, based on strong structural precedence from the benzylpiperazine class of compounds, a primary interaction with monoamine transporters (DAT, SERT, NET) is the most plausible hypothesis.[1][4] The compound is likely to act as both a releaser and a reuptake inhibitor at these sites, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. The specific halogen substitutions are expected to fine-tune its potency and selectivity profile.

References

Spectroscopic Data for 1-(2-Chloro-6-fluorobenzyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted benzylpiperazine derivative. As with many compounds in this class, it holds potential significance in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in numerous pharmacologically active agents. A thorough structural elucidation and confirmation of its identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, providing not only the anticipated spectral data but also the underlying scientific principles and rationale for the interpretation. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound guide in the absence of readily available experimental spectra for this specific molecule.

Molecular Structure

The structural formula of this compound is presented below. This structure serves as the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and the number of neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling results in signal splitting, providing connectivity information.

Experimental Protocol (Predicted): A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30 - 7.10m3HAr-HThe aromatic protons on the 2-chloro-6-fluorobenzyl group are expected to resonate in this region. The electron-withdrawing effects of the chlorine and fluorine atoms will influence their exact chemical shifts and coupling patterns.
~ 3.70s2HAr-CH₂-NThe benzylic protons are adjacent to a nitrogen atom and an aromatic ring, leading to a downfield shift. A singlet is predicted due to the absence of adjacent protons.
~ 2.90t4H-N-CH₂- (distal)These protons are on the carbons of the piperazine ring further from the benzyl group and adjacent to the NH proton. They are expected to be a triplet due to coupling with the adjacent CH₂ protons.
~ 2.60t4H-N-CH₂- (proximal)These protons are on the carbons of the piperazine ring closer to the benzyl group. Their chemical environment is slightly different from the distal protons, resulting in a separate signal.
~ 2.00s (broad)1H-NHThe proton on the secondary amine of the piperazine ring is expected to be a broad singlet and its chemical shift can be variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shift is indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Experimental Protocol (Predicted): The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to acquire the spectrum. A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 162 (d, ¹JCF ≈ 250 Hz)Ar-C-FThe carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant with fluorine.
~ 135 (d, ²JCF ≈ 15 Hz)Ar-C-ClThe carbon attached to chlorine will also be downfield. It will exhibit a smaller two-bond coupling to the fluorine atom.
~ 130 - 115Ar-CThe remaining aromatic carbons will resonate in this region. Their specific chemical shifts and coupling to fluorine will depend on their position relative to the substituents.
~ 125 (d, ³JCF ≈ 5 Hz)Ar-C-CH₂The ipso-carbon of the benzyl group will be in the aromatic region and will show a small three-bond coupling to fluorine.
~ 55Ar-CH₂-NThe benzylic carbon is attached to a nitrogen and an aromatic ring, resulting in a chemical shift in this range.
~ 53-N-CH₂- (proximal)The piperazine carbons closer to the electron-withdrawing benzyl group will be slightly more deshielded.
~ 45-N-CH₂- (distal)The piperazine carbons further from the benzyl group will be more shielded.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol (Predicted):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) are common techniques. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, while EI is a harder technique that causes extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI):

The molecular weight of this compound (C₁₁H₁₄ClFN₂) is 228.70 g/mol .

m/zIonRationale
228/230[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
143/145[C₇H₅ClF]⁺This fragment corresponds to the 2-chloro-6-fluorobenzyl cation, formed by cleavage of the C-N bond between the benzyl group and the piperazine ring. This is expected to be a prominent peak.
91[C₇H₇]⁺The tropylium ion is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[1]
85[C₄H₉N₂]⁺This fragment represents the piperazine ring after the loss of the benzyl group.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 228/230 F1 [C₇H₅ClF]⁺ m/z 143/145 M->F1 - C₄H₉N₂ F2 [C₄H₉N₂]⁺ m/z 85 M->F2 - C₇H₅ClF F3 [C₇H₇]⁺ m/z 91 F1->F3 - Cl, - F

Caption: Predicted key fragmentation pathway for this compound under EI-MS.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol (Predicted):

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups and bond types.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300 (broad)N-H stretchSecondary amine (piperazine)
~ 3100 - 3000C-H stretchAromatic
~ 2950 - 2800C-H stretchAliphatic (piperazine and benzyl CH₂)
~ 1600, 1470C=C stretchAromatic ring
~ 1250C-N stretchAmine
~ 1100C-F stretchAryl fluoride
~ 800 - 700C-Cl stretchAryl chloride

Conclusion

The comprehensive spectroscopic analysis detailed in this guide, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural confirmation of this compound. While the data presented is predictive, it is grounded in well-established spectroscopic principles and data from structurally similar molecules. The characteristic signals in each spectrum, from the specific chemical shifts and coupling patterns in NMR to the distinct fragmentation in MS and the vibrational modes in IR, collectively offer a unique spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related piperazine derivatives, ensuring scientific integrity and facilitating further investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Chloro-6-fluorobenzyl)piperazine, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering predictive insights grounded in established principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: The Structural Significance of this compound

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a prevalent scaffold in numerous marketed drugs due to its favorable pharmacokinetic properties.[1][2][3] The specific substitution pattern on the benzyl moiety—a chlorine and a fluorine atom ortho to the benzylic carbon—introduces unique electronic and conformational constraints that can profoundly influence its interaction with biological targets.

Given the criticality of unambiguous structural confirmation in drug development, NMR spectroscopy stands as the cornerstone analytical technique. Its ability to provide detailed information about the chemical environment of each atom in a molecule is unparalleled.[4] This guide will, therefore, serve as a practical resource for the complete NMR characterization of this important synthetic building block.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a definitive experimental spectrum for this compound is not publicly available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles of NMR spectroscopy and data from structurally related compounds.[5][6][7]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms in this compound:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer H1_NMR ¹H NMR (zg30, NS=16, D1=2s) transfer->H1_NMR C13_NMR ¹³C{¹H} NMR (zgpg30, NS=1024, D1=5s) transfer->C13_NMR F19_NMR ¹⁹F NMR (zg, NS=64, D1=2s) transfer->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integration & Peak Picking Reference->Integrate Assign Assign Signals Integrate->Assign Report Report Data Assign->Report

References

1-(2-Chloro-6-fluorobenzyl)piperazine mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Chloro-6-fluorobenzyl)piperazine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both theoretical understanding and practical methodologies for its analysis. We will examine the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for its identification and characterization in a laboratory setting.

Introduction: The Analytical Significance of this compound

This compound (Molecular Formula: C₁₁H₁₄ClFN₂, Molecular Weight: 228.7 g/mol ) is a substituted benzylpiperazine. Compounds within this class are of significant interest in medicinal chemistry and forensic science, often serving as precursors in pharmaceutical synthesis or being monitored as designer drugs.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these molecules.[3] It provides critical information on molecular weight and elemental composition, while its fragmentation patterns offer a detailed structural fingerprint, crucial for unambiguous identification.[4][5]

This guide emphasizes the causality behind analytical choices, ensuring that the described protocols are not merely procedural but are grounded in the fundamental chemistry of the analyte and the physics of the instrumentation.

Ionization Techniques: Choosing the Right Tool for Structural Insight

The choice of ionization technique is paramount and dictates the nature of the mass spectrum obtained. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are highly applicable, offering complementary information.

  • Electron Ionization (EI): Typically performed at 70 eV, EI is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[6] This is invaluable for structural elucidation and allows for the creation of standardized spectral libraries. The resulting fragmentation pattern serves as a unique fingerprint for the molecule.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in the formation of a protonated molecule, [M+H]⁺.[7] This is extremely useful for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID), providing structural information that complements EI data.[7]

Decoding the Fragmentation Blueprint

Understanding the fragmentation of this compound is key to its identification. The fragmentation pathways are dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the primary fragmentation event is the cleavage of the weakest bond, which is the benzylic C-N bond, due to the resonance stabilization of the resulting benzyl cation.

EI_Fragmentation M Molecular Ion (M⁺˙) m/z 228/230 F1 2-Chloro-6-fluorobenzyl Cation m/z 143/145 M->F1 Benzylic Cleavage F2 Piperazine Radical Cation [C₄H₉N₂]⁺ M->F2 Benzylic Cleavage F4 Tropylium-like Ion [C₆H₄ClF]⁺ m/z 129/131 F1->F4 Loss of CH₂ F3 Aziridinium Ion m/z 56 F2->F3 Ring Fission

Caption: Proposed EI fragmentation pathway for this compound.

The most characteristic fragment is the 2-chloro-6-fluorobenzyl cation at m/z 143/145 . The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic doublet for this ion, providing strong evidence for a chlorine-containing fragment.[8] The other major fragment arises from the piperazine ring. The cleavage can result in a piperazine-derived radical cation, which can further fragment to produce stable ions such as the aziridinium ion at m/z 56 .[7] Unlike unsubstituted benzyl groups which famously rearrange to the tropylium ion at m/z 91, the halogen-substituted benzyl cation is more stable and less likely to undergo this specific rearrangement.[9]

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI-MS, the compound is first detected as its protonated molecule, [M+H]⁺, at m/z 229/231 . When this precursor ion is selected and subjected to CID, it undergoes fragmentation.

ESI_Fragmentation MH Protonated Molecule [M+H]⁺ m/z 229/231 Frag1 2-Chloro-6-fluorobenzyl Cation m/z 143/145 MH->Frag1 CID: Loss of Piperazine Frag2 Protonated Piperazine [C₄H₁₁N₂]⁺ m/z 87 MH->Frag2 CID: Loss of C₇H₅ClF

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

The fragmentation pattern in CID is often simpler than in EI. The most probable fragmentation pathway is the cleavage of the same benzylic C-N bond, leading to the loss of the neutral piperazine molecule and the formation of the diagnostic 2-chloro-6-fluorobenzyl cation at m/z 143/145 .[1][7] An alternative, though typically less favorable, fragmentation would be the loss of the neutral 2-chloro-6-fluorotoluene to yield a protonated piperazine fragment.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) expected in the mass spectra of this compound.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Identity
EI 228 / 230143 / 145[C₇H₅ClF]⁺ (2-Chloro-6-fluorobenzyl cation)
85[C₄H₉N₂]⁺ (Piperazin-1-ylium)
56[C₃H₆N]⁺ (Aziridinium ion)
ESI-MS/MS 229 / 231143 / 145[C₇H₅ClF]⁺ (2-Chloro-6-fluorobenzyl cation)
87[C₄H₁₁N₂]⁺ (Protonated Piperazine)

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating workflow for the robust analysis of this compound. The rationale behind each step is explained to ensure methodological integrity.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve ~1 mg of sample in 1 mL Methanol Inject Inject 1 µL into GC Prep->Inject Separate GC Separation (e.g., DB-5MS column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Identify Identify Molecular Ion & Key Fragments Analyze->Identify Confirm Confirm Cl Isotope Pattern Identify->Confirm

Caption: General experimental workflow for GC-MS analysis.

Step 1: Sample Preparation

  • Action: Accurately weigh approximately 1 mg of the this compound standard or sample and dissolve it in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.[6]

  • Rationale: This creates a stock solution of ~1 mg/mL, which is a suitable concentration for GC-MS analysis to avoid detector saturation while ensuring a strong signal. Methanol is chosen for its volatility and ability to dissolve a wide range of organic compounds.

Step 2: GC-MS Instrumentation Parameters

  • Gas Chromatograph (GC) Conditions:

    • Injector: Set to 250°C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[6] Rationale: This column provides excellent separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[10] Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: The temperature ramp allows for the separation of the analyte from any solvent impurities or related substances based on boiling point.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Ionization Energy: 70 eV. Rationale: This is the standard energy used to generate reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.[4]

    • Mass Scan Range: Set to m/z 40-300. Rationale: This range comfortably covers the molecular weight of the analyte and its expected fragments.

Step 3: Data Analysis and Validation

  • Action: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

  • Validation:

    • Identify the Molecular Ion: Look for a peak at m/z 228 with a smaller A+2 peak at m/z 230 (approximately one-third the intensity), confirming the molecular formula and the presence of one chlorine atom.

    • Identify Key Fragments: Confirm the presence of the primary fragment at m/z 143, with its corresponding A+2 isotope peak at m/z 145.

    • Confirm Piperazine Fragments: Look for supporting fragments from the piperazine ring, such as m/z 85 or 56.

  • Trustworthiness: The concordance of the molecular ion, its chlorine isotopic pattern, and the predicted key fragments provides a highly trustworthy and self-validating identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its characterization. By leveraging the complementary strengths of EI and ESI ionization techniques, a complete analytical picture can be formed, from molecular weight confirmation to detailed structural fingerprinting. The fragmentation is dominated by a predictable benzylic cleavage, yielding a highly characteristic 2-chloro-6-fluorobenzyl cation at m/z 143/145. The experimental protocols and fragmentation guides presented here provide a solid foundation for researchers to confidently identify and analyze this compound in their work.

References

Biological activity of 1-(2-Chloro-6-fluorobenzyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-(2-Chloro-6-fluorobenzyl)piperazine Derivatives

Abstract

The piperazine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can serve as hydrogen bond acceptors and donors, contribute to enhanced aqueous solubility, oral bioavailability, and favorable ADME characteristics.[3] This guide focuses on a specific, promising subclass: this compound derivatives. The strategic placement of chloro and fluoro groups on the benzyl moiety is intended to modulate lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning the pharmacological profile. This document provides a comprehensive overview of the synthesis, potential biological activities, structure-activity relationships (SAR), and key experimental protocols relevant to the investigation of these compounds for researchers and drug development professionals.

Rationale and Synthesis Strategy

The this compound scaffold serves as an excellent starting point for library synthesis. The secondary amine on the piperazine ring (at the N4 position) is a versatile handle for introducing a wide array of chemical diversity, allowing for the exploration of structure-activity relationships.

Core Synthesis: N-Alkylation

A common and efficient method for synthesizing the core structure and its derivatives is through nucleophilic substitution.

Experimental Protocol: General Synthesis of N4-Substituted this compound Derivatives

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to the solution to act as a proton scavenger.

  • Electrophile Addition: To the stirred solution, add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for a period ranging from 4 to 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final derivative.

Causality: The choice of an aprotic solvent prevents interference with the nucleophilic substitution reaction. The base is crucial for deprotonating the N4-nitrogen of the piperazine, enhancing its nucleophilicity to attack the electrophile.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation A This compound D N-Alkylation Reaction A->D B Electrophile (R-X) B->D C Solvent + Base C->D E Crude Product D->E F Column Chromatography E->F G Purified Derivative F->G H NMR (1H, 13C) G->H I LC-MS G->I J FTIR G->J K In Vitro Assays (e.g., MTT, MIC) G->K L In Vivo Studies (if promising) K->L

Caption: General workflow from synthesis to biological evaluation.

Key Biological Activities and Mechanistic Insights

Based on extensive research into related piperazine scaffolds, derivatives of this compound are predicted to exhibit a range of significant biological activities.

Anticancer Activity

Piperazine derivatives are frequently investigated as anticancer agents, acting through various mechanisms.[2][4] A recent study on 1-(2-fluorobenzyl)piperazine triazoles demonstrated significant anticancer efficacy against the MCF7 breast cancer cell line.[5] Another study showed that novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives induce apoptosis by inhibiting the BCL2 anti-apoptotic protein.[4]

Potential Mechanism: BCL2 Inhibition and Apoptosis Induction

Many cancer cells overexpress anti-apoptotic proteins like BCL2 to evade programmed cell death. Compounds that inhibit BCL2 can restore the natural apoptotic pathway.

G Derivative Piperazine Derivative BCL2 BCL2 (Anti-apoptotic) Derivative->BCL2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) BCL2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of BCL2-mediated apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial and Antifungal Activity

The piperazine scaffold is a common feature in antimicrobial agents.[6][7] Synthesized piperazine derivatives have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[1][6][7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the concentration of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Central Nervous System (CNS) Activity

Benzylpiperazine derivatives are known to possess CNS activity.[8] A key challenge for CNS drugs is penetrating the blood-brain barrier (BBB). Strategic modifications, such as the introduction of the benzylpiperazine moiety, have been shown to create CNS-penetrant inhibitors, for example, of histone deacetylase 6 (HDAC6), a target for neurodegenerative diseases.[9][10] Other derivatives act as modulators of neurotransmitter receptors like serotonin and dopamine.[11]

Key Consideration: Blood-Brain Barrier (BBB) Penetration

For a compound to be active in the CNS, it must cross the BBB. This typically requires a balance of lipophilicity, low molecular weight, and a low number of hydrogen bond donors. The this compound scaffold possesses characteristics that can be optimized for CNS penetration.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituent at the N4 position of the piperazine ring.[3][12]

Caption: Key modification point for SAR studies.

SAR Table: Hypothetical Trends Based on Related Scaffolds

R-Group at N4 PositionPredicted Effect on ActivityRationale
Small Alkyl Chains May increase lipophilicity moderately.Can improve membrane permeability but may not provide specific target interactions.
Aromatic/Heteroaromatic Rings Potential for enhanced potency via π-π stacking.Introduction of groups like phenyl, pyridyl, or thiazolyl can form specific interactions with amino acid residues in a target's binding pocket.
Acyl/Sulfonyl Groups Can act as hydrogen bond acceptors.Modifies electronic properties and can form key hydrogen bonds, potentially increasing affinity and selectivity.
Bulky/Lipophilic Groups Increased lipophilicity can enhance anticancer and CNS activity but may decrease solubility.Groups like adamantane or benzhydryl have been shown to confer potent anticancer activity.[13][14]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic halogenation on the benzyl ring provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity. Preliminary analysis based on related structures suggests strong potential in oncology, infectious diseases, and neurology.

Future research should focus on synthesizing a diverse library of N4-substituted derivatives and screening them against a broad panel of biological targets. Promising hits should be subjected to rigorous SAR optimization, followed by in-depth mechanistic studies and pharmacokinetic profiling to identify lead candidates for further preclinical and clinical development.

References

Methodological & Application

1-(2-Chloro-6-fluorobenzyl)piperazine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine: Protocols and Mechanistic Insights

Introduction

This compound is a crucial substituted piperazine derivative widely employed as a versatile building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many approved drugs due to its ability to improve physicochemical properties, such as solubility and bioavailability, and to act as a linker that correctly orients pharmacophoric groups for optimal target interaction.[1] The specific substitution pattern of the 2-chloro-6-fluorobenzyl group imparts unique electronic and steric properties, making this compound a valuable intermediate for synthesizing a range of biologically active molecules, including kinase inhibitors, antipsychotics, and anti-cancer agents.[2]

The primary challenge in the synthesis of monosubstituted piperazines is controlling the selectivity of the reaction to prevent the formation of the undesired 1,4-disubstituted byproduct. This guide provides detailed protocols for the two most prevalent and effective synthetic routes: direct N-alkylation via nucleophilic substitution and reductive amination. It offers field-proven insights into optimizing reaction conditions, controlling selectivity, and purifying the final product, aimed at researchers and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be efficiently achieved through two primary pathways. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Direct N-Alkylation: This classic and straightforward approach involves the direct reaction of piperazine with a reactive benzyl halide, 2-chloro-6-fluorobenzyl chloride. It is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic benzylic carbon.

  • Reductive Amination: This method is considered a milder and often more selective alternative.[3][4] It proceeds by forming an iminium ion intermediate from the condensation of piperazine and 2-chloro-6-fluorobenzaldehyde, which is then reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the target amine.[5]

G cluster_start Starting Materials cluster_pathA Pathway A: N-Alkylation cluster_pathB Pathway B: Reductive Amination cluster_end Product Piperazine Piperazine Alkylation Nucleophilic Substitution Piperazine->Alkylation ReductiveAmination Reductive Amination Piperazine->ReductiveAmination BenzylHalide 2-Chloro-6-fluorobenzyl Chloride BenzylHalide->Alkylation Product This compound Alkylation->Product Direct Alkylation Aldehyde 2-Chloro-6-fluorobenzyl- aldehyde Aldehyde->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ReductiveAmination ReductiveAmination->Product Reductive Pathway

Figure 1: Overview of the two primary synthetic pathways.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol details the direct alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride. The key to achieving high mono-alkylation selectivity is the use of a significant excess of piperazine, which statistically favors the reaction of the benzyl chloride with an unreacted piperazine molecule over the N-alkylated product.

Figure 2: Reaction scheme for direct N-alkylation.
Materials and Equipment

  • Piperazine (anhydrous)

  • 2-Chloro-6-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry. The concentration is typically around 0.2-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring piperazine suspension at room temperature over 30 minutes. The dropwise addition helps to maintain a high effective concentration of piperazine relative to the electrophile, further suppressing di-alkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (DCM) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and excess piperazine) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, which contains the target compound and unreacted piperazine, can be purified by silica gel column chromatography using a gradient of DCM/Methanol (with 1% triethylamine to prevent amine tailing) as the eluent. Alternatively, the product can be isolated as its hydrochloride salt by treating the crude mixture with HCl in ethanol, which often precipitates the product selectively.[6]

Data Summary
ParameterValue/ConditionRationale
Piperazine Stoichiometry 5-10 equivalentsMinimizes the formation of the 1,4-disubstituted byproduct.
Base K₂CO₃ or Et₃NNeutralizes the HCl generated during the reaction.
Solvent Acetonitrile (MeCN)Aprotic polar solvent that facilitates the Sₙ2 reaction.
Temperature Room TemperatureSufficient for the reaction; higher temperatures may increase side products.
Typical Yield 60-80%Dependent on stoichiometry and purification method.
Typical Purity >95% (after chromatography)Column chromatography is effective for removing excess piperazine.

Protocol 2: Synthesis via Reductive Amination

This protocol offers a milder route that avoids the use of a reactive alkyl halide. The reaction is driven by the formation of an iminium ion intermediate, which is then selectively reduced. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of acidic conditions required for iminium formation, and does not reduce the aldehyde starting material.[5]

Figure 3: Reaction scheme for reductive amination.
Materials and Equipment

  • Piperazine (or N-Boc-piperazine for controlled monosubstitution)

  • 2-Chloro-6-fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH), glacial

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware and rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add piperazine (2.0 equivalents) and 2-chloro-6-fluorobenzaldehyde (1.0 equivalent). Dissolve them in 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Stir the mixture for 30-60 minutes at room temperature. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes. The portion-wise addition helps control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. Monitor for the disappearance of the aldehyde by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified using the same methods described in Protocol 1 (silica gel chromatography or salt formation).

Data Summary
ParameterValue/ConditionRationale
Piperazine Stoichiometry 2-3 equivalentsA smaller excess is needed compared to alkylation, but still helps drive the reaction.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions over aldehydes.
Solvent DCE or DCMAprotic solvents that are compatible with the reducing agent.
Catalyst Acetic AcidCatalyzes the formation of the key iminium intermediate.
Typical Yield 75-90%Generally higher and cleaner than direct alkylation.
Typical Purity >98% (after chromatography)Fewer side products are typically observed.

Expert Discussion: Controlling Selectivity with Protecting Groups

The most significant challenge in these syntheses is preventing the formation of 1,4-bis(2-chloro-6-fluorobenzyl)piperazine. While using a large excess of piperazine is a viable strategy on a lab scale, it can be inefficient and costly for larger-scale production.

A more robust and widely used industrial approach is to employ a protecting group.[7] The most common is the tert-butyloxycarbonyl (Boc) group.

G Start N-Boc-Piperazine Alkylation Alkylation or Reductive Amination Start->Alkylation ProtectedProduct N-Boc-N'-(2-chloro-6-fluorobenzyl) piperazine Alkylation->ProtectedProduct Deprotection Deprotection (e.g., TFA or HCl) ProtectedProduct->Deprotection FinalProduct 1-(2-Chloro-6-fluorobenzyl) piperazine Deprotection->FinalProduct

Figure 4: Workflow using a Boc-protecting group strategy.

Advantages of the Protecting Group Strategy:

  • Excellent Selectivity: It completely prevents di-alkylation, leading to a much cleaner crude product and simplifying purification.

  • Stoichiometric Control: Allows for the use of near-stoichiometric amounts (e.g., 1.0 to 1.1 equivalents) of the benzyl halide or aldehyde, which is more atom-economical.

  • Predictability: The two-step process (alkylation followed by deprotection) is highly reliable and easily scalable.

Disadvantages:

  • Increased Step Count: Adds two steps to the overall synthesis (protection and deprotection), which can lower the overall yield and increase production time and cost.[7]

The deprotection of the Boc group is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in DCM or by bubbling HCl gas through a solution of the protected intermediate in ethanol or dioxane.

Conclusion

The synthesis of this compound can be reliably accomplished through either direct N-alkylation or reductive amination. Direct alkylation is a quick, one-step process, but requires a large excess of piperazine to ensure good selectivity for the mono-substituted product. Reductive amination provides a milder alternative that often results in higher yields and cleaner reaction profiles. For applications demanding high purity and scalability, a protecting group strategy using N-Boc-piperazine is the most dependable method, despite adding steps to the synthetic sequence. The choice of protocol should be guided by the specific requirements of the project, including scale, cost, available starting materials, and desired purity.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Chloro-6-fluorobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for purity determination and stability assessment. The causality behind the selection of chromatographic parameters is detailed, and the entire protocol is structured as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Substituted Benzylpiperazines

This compound is a substituted piperazine derivative. Piperazine and its analogues are foundational scaffolds in a multitude of active pharmaceutical ingredients (APIs), exhibiting a wide range of therapeutic activities.[1] The precise analytical quantification and impurity profiling of such intermediates are critical for ensuring the safety, efficacy, and quality of the final drug product. Unlike the parent piperazine molecule, which lacks a significant UV chromophore and often requires derivatization for HPLC-UV analysis, the 1-(2-Chloro-6-fluorobenzyl) moiety in the target analyte provides sufficient UV absorbance for direct detection.[2][3]

This guide provides a comprehensive, field-proven protocol for the HPLC analysis of this compound, including a detailed methodology for method validation and forced degradation studies to establish its stability-indicating characteristics.

Chromatographic Method and Rationale

The selection of the chromatographic conditions is paramount for achieving optimal separation and quantification. The following parameters were chosen based on the physicochemical properties of this compound and established chromatographic principles.

Table 1: Optimized HPLC Method Parameters
ParameterCondition
Instrument HPLC system with a UV or Photodiode Array (PDA) detector
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: this compound is a moderately polar compound, making a C18 stationary phase ideal for retention and separation from potential non-polar and polar impurities.[4]

  • Gradient Elution: A gradient program is employed to ensure the elution of potential degradation products with a wide range of polarities, providing a robust, stability-indicating method.[5]

  • 0.1% Formic Acid: The addition of formic acid to the aqueous mobile phase controls the pH, ensuring the protonation of the piperazine nitrogens. This leads to consistent peak shapes and retention times.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures the reproducibility of retention times by minimizing viscosity fluctuations of the mobile phase.

  • UV Detection at 265 nm: This wavelength was selected based on the UV absorbance maximum of the 2-chloro-6-fluorobenzyl chromophore, providing optimal sensitivity for the analyte.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of 100 µg/mL after dissolving and diluting with the diluent.

System Suitability

Before commencing any analysis, the chromatographic system must be equilibrated by pumping the mobile phase through the column for at least 30 minutes. The system suitability is then assessed by making five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

These criteria ensure that the chromatographic system is performing adequately for the intended analysis.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are essential for establishing the stability-indicating nature of the method.[7][8]

Protocol:

  • Acid Hydrolysis: Reflux 10 mL of the sample solution with 10 mL of 0.1 N HCl at 60°C for 30 minutes.[8]

  • Base Hydrolysis: Reflux 10 mL of the sample solution with 10 mL of 0.1 N NaOH at 60°C for 30 minutes.[8]

  • Oxidative Degradation: Treat 10 mL of the sample solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[8]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After treatment, neutralize the acidic and basic solutions, dilute all samples to the target concentration, and analyze them using the HPLC method. The peak purity of the analyte should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (R²), which should be ≥ 0.999.[9]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.[9]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument. The % RSD should be ≤ 2.0%.[9]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze the working standard solution under each modified condition.

  • The system suitability parameters should remain within the acceptance criteria.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Final Reporting prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis If Pass integration Peak Integration analysis->integration quant Quantification integration->quant validation Method Validation Checks (Linearity, Accuracy, etc.) quant->validation report Generate Final Report validation->report If Validated

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound. The successful validation and forced degradation studies confirm that this method is stability-indicating and suitable for routine quality control analysis and stability studies in a pharmaceutical development setting.

References

Application Notes and Protocols for the Purification of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted piperazine derivative of significant interest in pharmaceutical research and development due to its prevalence as a key structural motif in various biologically active compounds. Achieving high purity of this intermediate is paramount to ensure the safety, efficacy, and reproducibility of downstream applications, including drug substance synthesis and pharmacological studies. This guide provides a comprehensive overview of robust purification techniques and analytical validation methods for this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and are presented with detailed, step-by-step protocols to facilitate their implementation in a laboratory setting.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄ClFN₂--INVALID-LINK--[1]
Molecular Weight 228.69 g/mol --INVALID-LINK--[1]
Appearance Expected to be a solid or oil at room temperature.Inferred from related compounds
Density 1.202 g/mL at 25 °C--INVALID-LINK--[1]
Refractive Index (n²⁰/D) 1.5470--INVALID-LINK--[1]
Estimated Melting Point Similar to 1-(2-chlorobenzyl)piperazine: ~157 °C (as hydrochloride salt)N/A
Estimated Boiling Point Similar to 1-(2-chlorobenzyl)piperazine: 121-123 °C at 2 TorrN/A
Solubility General solubility for piperazines: Freely soluble in water and alcohols; sparingly soluble in ether.[2] Specific data for the target compound is limited, but it is expected to be soluble in various organic solvents.--INVALID-LINK--[2]

Understanding Potential Impurities

The purification strategy must be tailored to remove potential impurities arising from the synthesis of this compound. The most common synthetic route involves the N-alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride. This reaction can lead to several impurities that require removal.

A generalized scheme for the synthesis and the formation of key impurities is depicted below.

G cluster_reactants Reactants cluster_products Products & Impurities Piperazine Piperazine Target This compound (Desired Product) Piperazine->Target N-alkylation UnreactedPiperazine Unreacted Piperazine Piperazine->UnreactedPiperazine BenzylChloride 2-Chloro-6-fluorobenzyl chloride BenzylChloride->Target Dialkylated 1,4-Bis(2-chloro-6-fluorobenzyl)piperazine (Dialkylation Impurity) BenzylChloride->Dialkylated UnreactedBenzylChloride Unreacted 2-Chloro-6-fluorobenzyl chloride BenzylChloride->UnreactedBenzylChloride Target->Dialkylated Further Alkylation

Caption: Synthetic pathway and potential impurities.

Common Impurities Include:

  • Unreacted Starting Materials: Residual piperazine and 2-chloro-6-fluorobenzyl chloride may remain in the crude product mixture.

  • Dialkylation Byproduct: The secondary amine of the desired monosubstituted product can undergo a second alkylation to form 1,4-bis(2-chloro-6-fluorobenzyl)piperazine. Controlling the stoichiometry of the reactants is crucial to minimize this impurity.

  • Byproducts from the Synthesis of Starting Materials: Impurities present in the starting materials can carry through to the final product.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can also contaminate the product.

Purification Protocols

A multi-step purification strategy is often necessary to achieve high purity. The following protocols provide detailed procedures for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For basic compounds like this compound, conversion to a salt (e.g., hydrochloride) can often improve the crystalline nature and facilitate purification.

Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be highly soluble or insoluble at all temperatures.

Step-by-Step Protocol (as Hydrochloride Salt):

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If it oils out, try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation.

  • Dissolution:

    • Collect the precipitated salt by filtration.

    • In a flask, add the crude salt and the chosen recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

    • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Solvent Selection Table for Recrystallization:

SolventRationale
IsopropanolOften a good choice for hydrochloride salts of amines.
EthanolSimilar to isopropanol, can be effective.
Ethanol/WaterThe addition of water can increase the solubility of the salt at high temperatures while decreasing it at low temperatures, which is ideal for recrystallization.
AcetonitrileCan be a suitable solvent for some piperazine derivatives.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.[3]

Rationale: This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The crude mixture is loaded onto the column, and the mobile phase is passed through under pressure. Compounds separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel.

G cluster_workflow Flash Chromatography Workflow Start Crude Product Dissolve Dissolve in Minimal Solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, HPLC) Collect->Analyze Analyze->Collect Impure Combine Combine Pure Fractions Analyze->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for flash chromatography purification.

Step-by-Step Protocol:

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for N-benzylpiperazines is a gradient of ethyl acetate in hexanes or heptanes.[3]

    • A suggested starting gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the separation by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recommended Solvent Systems for Flash Chromatography:

Solvent System (Mobile Phase)Rationale
Ethyl Acetate / Hexanes (or Heptanes)A standard and effective system for compounds of moderate polarity. The ratio can be adjusted to optimize separation.
Dichloromethane / MethanolA more polar system suitable for more polar compounds or for eluting strongly retained impurities. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of basic compounds on silica gel.
Protocol 3: Purification by Preparative HPLC

For achieving the highest levels of purity, particularly for small-scale preparations or for isolating minor components, preparative HPLC is the method of choice.

Rationale: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography on a C18 column is a common and effective mode for purifying piperazine derivatives.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A reversed-phase C18 column is a good starting point.[4]

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic acid or trifluoroacetic acid) to achieve optimal resolution.

  • Scale-Up to Preparative Scale:

    • Select a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter and particle size.

    • Adjust the flow rate and injection volume according to the column dimensions to maintain the separation achieved at the analytical scale.

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a high concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the peak of the pure this compound.

  • Product Isolation:

    • Combine the collected pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • If the mobile phase contained a non-volatile buffer, further purification by liquid-liquid extraction or solid-phase extraction may be necessary. For volatile buffers like formic acid, lyophilization can be used to remove the water and the buffer.

Typical Preparative HPLC Conditions:

ParameterRecommended Condition
Column C18, 10 µm particle size, e.g., 250 x 21.2 mm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient A gradient from low to high percentage of B.
Flow Rate Scaled up from analytical method (typically 10-50 mL/min for the specified column size).
Detection UV at a suitable wavelength (e.g., 254 nm).

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final product. The following methods are recommended for the validation of this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and accurate technique for determining the purity of a compound and quantifying impurities.

Typical Analytical HPLC Conditions:

ParameterRecommended Condition
Column C18, 3.5 or 5 µm particle size, e.g., 150 x 4.6 mm
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative and quantitative information about the sample, offering high sensitivity and specificity for impurity profiling.

Typical GC-MS Conditions:

ParameterRecommended Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning from m/z 40-550
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Piperazine CH₂ (adjacent to N-benzyl)~2.6-2.7~52-54
Piperazine CH₂ (adjacent to NH)~2.9-3.0~45-47
Benzyl CH₂~3.7~52-53
Aromatic CH~7.0-7.3~114 (d, JCF), ~125 (d, JCF), ~129 (d, JCF)
Aromatic C-ClN/A~136
Aromatic C-FN/A~161-163 (d, JCF)
Aromatic C-CH₂N/A~123-124

Conclusion

The purification of this compound to a high degree of purity is a critical step in its utilization for pharmaceutical research and development. This guide has provided a detailed framework of purification strategies, including recrystallization, flash column chromatography, and preparative HPLC, along with robust analytical methods for purity verification. The choice of the most appropriate purification technique will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. By following the detailed protocols and understanding the underlying principles outlined in this document, researchers can confidently and efficiently obtain high-quality this compound for their scientific endeavors.

References

Application Note: High-Purity Recrystallization of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the purification of 1-(2-Chloro-6-fluorobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. The protocol centers on the robust and scalable method of single-solvent recrystallization. We delve into the foundational principles of crystallization, systematic solvent selection, a step-by-step laboratory protocol, and methods for verifying final product purity. This guide is intended for researchers, chemists, and process development professionals aiming to achieve high-purity Active Pharmaceutical Ingredient (API) intermediates.

The Foundational Principles of Recrystallization

Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[1] Its efficacy is rooted in the differential solubility of a compound in a given solvent at varying temperatures.[2][3] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[2]

The process involves dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[2][4] As this solution undergoes controlled cooling, the solubility of the target compound decreases, forcing it out of the solution to form a crystalline lattice.[1][3] The unique geometry of the target molecule allows it to selectively incorporate into the growing crystal, while impurity molecules, which do not fit into the lattice, remain dissolved in the surrounding solution (mother liquor).[2] A slow cooling rate is crucial; rapid cooling can trap impurities within the crystal lattice, compromising the purity of the final product.[2] The purified crystals are then isolated by filtration.[5]

Materials and Equipment

Chemicals:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Celpure® or Diatomaceous Earth (filter aid, optional)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (Allihn or Liebig)

  • Glass funnel (stemless or short-stem)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Whatman® filter paper or equivalent for Büchner funnel

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Strategic Solvent Selection

The choice of solvent is the most critical variable in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures .[1][7]

  • It should either dissolve impurities readily at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1][7]

  • The solvent must be chemically inert and not react with the compound being purified.[1][7]

  • It should be volatile enough to be easily removed from the purified crystals during the drying phase.[7]

  • Possess a relatively low boiling point to minimize the risk of the compound "oiling out" (separating as a liquid above its melting point instead of crystallizing).[8]

For this compound, a moderately polar compound, a polar protic solvent like ethanol is an excellent starting point.[8] Often, a mixed-solvent system, such as Ethanol/Water, provides superior control. In this system, the compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water), in which the compound is less soluble, is added to induce precipitation.[9] For this protocol, we will focus on a single-solvent system using 95% Ethanol, which simplifies the procedure while providing excellent results.

Table 1: Solvent System Analysis for this compound

SolventBoiling Point (°C)Rationale for Use/Rejection
Ethanol (95%) ~78 °CSelected. Good solubility differential between hot and cold. Volatile and easily removed. Generally compatible with amine functional groups.[8]
Isopropanol 82 °CA viable alternative to ethanol with similar properties.
Methanol 65 °CHigh solubility may lead to lower recovery. More toxic than ethanol.
Water 100 °CThe piperazine moiety confers some water solubility, but the substituted benzyl group reduces it significantly.[10] Poor solubility even when hot. Better used as an anti-solvent.[11]
Toluene 111 °CHigh boiling point increases the risk of oiling out.[8] Difficult to remove completely during drying.
Hexanes ~69 °CCompound is likely insoluble due to the significant polarity mismatch.
Acetone 56 °CLow boiling point can make it difficult to maintain a boiling solution without significant evaporation loss.[8]

Detailed Experimental Protocol

Step 1: Dissolution of the Crude Solid
  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of 95% ethanol.

  • Fit a condenser to the top of the flask to prevent solvent loss.

  • Gently heat the mixture to a boil while stirring.

  • Continue adding ethanol in small portions (2-3 mL at a time) to the boiling solution until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing crystal recovery.[4][12]

Step 2: Decolorization (Optional)
  • If the resulting solution is colored by high-molecular-weight impurities, remove it from the heat source and allow it to cool slightly below its boiling point.

  • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Re-heat the solution to boiling for 5-10 minutes to allow the carbon to adsorb the impurities.[1]

Step 3: Hot Gravity Filtration
  • This step is necessary if activated carbon was used or if insoluble impurities are present.

  • Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

  • Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization of the product in the funnel.[13]

  • Quickly and carefully pour the hot solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 4: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[2]

Step 5: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Wash the crystals with two small portions (5-10 mL each) of ice-cold 95% ethanol. This removes any adhering mother liquor containing dissolved impurities. Using ice-cold solvent minimizes redissolving the purified product.[12]

  • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

Step 6: Drying
  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood overnight or by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Constant weight is confirmed when successive weighings show no change.[12]

Process Workflow Visualization

Recrystallization_Workflow impure Crude Solid dissolve Dissolve in Minimal Hot Solvent impure->dissolve hot_sol Hot Saturated Solution dissolve->hot_sol cool Slow Cooling to Room Temp hot_sol->cool ice_bath Ice Bath Cooling cool->ice_bath slurry Crystal Slurry ice_bath->slurry filter Vacuum Filtration slurry->filter mother_liquor Mother Liquor (Impurities) filter->mother_liquor Remove wet_crystals Wet Crystals filter->wet_crystals wash Wash with Cold Solvent dry Drying (Vacuum Oven) wash->dry wet_crystals->wash pure_crystals Pure, Dry Crystals dry->pure_crystals

Caption: Recrystallization workflow for this compound.

Purity Assessment and Characterization

The success of the purification must be validated by analytical methods.[14] Comparing the data of the crude material with the recrystallized product provides a quantitative measure of the purification's effectiveness.

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity.[14][16] An increase in the area percent of the main peak and a decrease or disappearance of impurity peaks indicates successful purification.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity of the purified compound and ensure no degradation occurred during the process.[16][17]

Table 2: Example Purity Analysis Before and After Recrystallization

AnalysisCrude MaterialRecrystallized ProductSpecification
Appearance Off-white to tan powderWhite crystalline solidWhite crystalline solid
Melting Point 71-75 °C77-78 °C> 76 °C, range < 2 °C
HPLC Purity 97.5%> 99.8%≥ 99.5%

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.[18]Boil off some of the solvent to concentrate the solution and attempt to cool again.[18]
Supersaturation. Nucleation has not initiated.Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[12][18]
Product "oils out" The compound's melting point is lower than the temperature of the solution from which it is separating.Re-heat the solution to re-dissolve the oil, add a small amount more solvent to lower the saturation temperature, and cool very slowly.[18][19]
Low Recovery/Yield Too much solvent was used. A significant amount of product remains dissolved in the mother liquor.Ensure the minimum amount of solvent is used for dissolution. Concentrate the mother liquor and cool again to obtain a "second crop" of crystals.[4]
Premature crystallization during hot filtration. Ensure the filtration apparatus is adequately pre-heated. Use a slight excess of hot solvent and then boil it off after filtration.[19]
Washing with room temperature solvent. Always use ice-cold solvent for washing the filter cake to minimize product loss.[12]

Safety Precautions

  • This compound and its parent compound, piperazine, can cause skin and eye irritation or burns and may cause allergic reactions.[20]

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Ethanol is a flammable solvent. Keep it away from open flames, sparks, and hot surfaces. Use a heating mantle or steam bath as the heat source.[4]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Utilization of 1-(2-Chloro-6-fluorobenzyl)piperazine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chloro-6-fluorobenzyl Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold." Its frequent appearance in FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties—such as improved aqueous solubility and oral bioavailability—and to serve as a versatile linker for engaging with biological targets.[1][2] The strategic functionalization of the piperazine ring is therefore a cornerstone of drug discovery.

This guide focuses on 1-(2-Chloro-6-fluorobenzyl)piperazine , a key intermediate whose unique substitution pattern offers distinct advantages for synthetic chemists. The presence of the sterically hindered and electronically modified benzyl group—featuring both a chloro and a fluoro substituent—provides a handle for creating novel chemical entities with finely tuned pharmacological profiles. These substituents can influence everything from metabolic stability to receptor binding affinity. This document provides an in-depth exploration of this intermediate's properties and detailed protocols for its application in synthesizing advanced molecular architectures, particularly those targeting the central nervous system (CNS).[3][4][5]

Physicochemical & Safety Profile

Before proceeding with any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215655-20-2[6]
Molecular Formula C₁₁H₁₄ClFN₂[7]
Molecular Weight 228.70 g/mol [7]
Appearance Varies (typically solid)-
Density ~1.202 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) ~1.5470[6]
LogP 2.73[7]
Storage Store at room temperature, sealed, in a dry environment.[3]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency procedures.[8]

Core Synthetic Applications: Building Complexity from a Privileged Core

The primary utility of this compound lies in the reactivity of its secondary amine (N-H) group. This site allows for the introduction of a wide array of functional groups through well-established synthetic transformations, enabling the construction of diverse compound libraries for screening and lead optimization. The piperazine ring is a common structural feature in drugs targeting dopamine and serotonin receptors, making this intermediate particularly valuable for developing novel antipsychotic and antidepressant agents.[4][9][10]

Below are detailed protocols for two of the most common and powerful applications: N-Alkylation and Buchwald-Hartwig Amination .

Logical Workflow for Synthetic Elaboration

The following diagram illustrates the central role of the intermediate in accessing diverse chemical matter.

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_products Target Compound Classes Intermediate This compound Alkylation N-Alkylation Intermediate->Alkylation Buchwald Buchwald-Hartwig Cross-Coupling Intermediate->Buchwald AlkylHalide Alkyl Halide (R-X) or Sulfonate (R-OTs) AlkylHalide->Alkylation ArylHalide Aryl Halide (Ar-X) or Triflate (Ar-OTf) ArylHalide->Buchwald CNS_Agents CNS Agents (e.g., Trazodone Analogues) Alkylation->CNS_Agents Forms Aryl-Alkyl Piperazines Other_Actives Other Bioactive Molecules Alkylation->Other_Actives Kinase_Inhibitors Kinase Inhibitors Buchwald->Kinase_Inhibitors Forms Diaryl Piperazines Buchwald->Other_Actives G cluster_synthesis Synthetic Strategy cluster_pharmacology Pharmacological Profile start 1-(2-Chloro-6-fluorobenzyl) piperazine step1 N-Alkylation with linker-pharmacophore (Protocol 1) start->step1 product Final Compound (Aryl-Alkyl-Piperazine) step1->product D2 Dopamine D2 Receptor product->D2 Modulates HT1A Serotonin 5-HT1A Receptor product->HT1A Modulates HT2A Serotonin 5-HT2A Receptor product->HT2A Modulates

References

In vitro assay using 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 1-(2-Chloro-6-fluorobenzyl)piperazine

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents targeting the central nervous system (CNS).[1][2] This guide focuses on this compound, a specific derivative whose biological targets are not yet extensively documented. Based on robust structure-activity relationship data from analogous arylpiperazine compounds, which frequently exhibit high affinity for dopaminergic and serotonergic receptors, we hypothesize that this compound is a ligand for these key CNS targets.[3][4] This document provides a comprehensive framework and detailed protocols for characterizing the binding affinity of this compound at the human dopamine D2 (D₂R) and serotonin 5-HT₂ₐ (5-HT₂ₐR) receptors. The methodologies described herein are foundational for the initial stages of drug discovery and development, enabling researchers to quantify ligand-receptor interactions with precision.

Introduction: The Scientific Rationale

Arylpiperazine derivatives are integral to the development of antipsychotic and antidepressant medications, primarily through their modulatory effects on dopamine and serotonin receptor systems.[4][5] The specific halogenation pattern (chloro and fluoro groups) on the benzyl moiety of this compound is known to influence binding affinity and selectivity.[5] Therefore, a primary and critical step in elucidating its pharmacological profile is to determine its binding characteristics at the most probable G-protein coupled receptor (GPCR) targets.

This application note details the use of competitive radioligand binding assays, the gold standard for quantifying the affinity of a test compound for a specific receptor.[2] This technique relies on the principle of competition between the unlabeled test compound (the "ligand") and a high-affinity radiolabeled molecule (the "radioligand") for a finite number of receptors in a prepared cell membrane suspension.[2] The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀) and, subsequently, the inhibitory constant (Kᵢ), which represents the absolute binding affinity of the compound for the receptor.[2]

Diagram 1: Principle of Competitive Radioligand Binding

This diagram illustrates the core concept of the assay. The test compound, this compound, competes with a known radioligand for binding sites on the target receptor.

cluster_0 Low Concentration of Test Compound cluster_1 High Concentration of Test Compound Receptor1 Receptor Radioligand1 [³H]-Ligand Radioligand1->Receptor1 High Binding TestCompound1 Test Compound TestCompound1->Receptor1 Low Binding Receptor2 Receptor Radioligand2 [³H]-Ligand Radioligand2->Receptor2 Low Binding TestCompound2 Test Compound TestCompound2->Receptor2 High Binding

Experimental Framework: Assay Design and Validation

To ensure the trustworthiness and reproducibility of results, each protocol is designed as a self-validating system. This involves three key components measured in parallel on each 96-well assay plate:

  • Total Binding (TB): Measures the maximum amount of radioligand that binds to the receptors in the absence of any competitor.

  • Non-Specific Binding (NSB): Measures the amount of radioligand that binds to components other than the target receptor (e.g., lipids, filter membrane). This is determined by including a high concentration of a known, non-labeled standard drug that saturates the target receptors, leaving only non-specific sites available for the radioligand.

  • Competitive Binding: Measures radioligand binding in the presence of serially diluted this compound.

Specific binding is then calculated by subtracting the NSB from the Total Binding. This value is the true measure of ligand interaction with the target receptor.

Diagram 2: General Workflow for In Vitro Binding Assay

This workflow outlines the critical steps from reagent preparation to final data analysis for determining compound affinity.

A Prepare Reagents (Membranes, Buffers, Radioligand) C Set Up 96-Well Plate (Total, NSB, Competition) A->C B Create Serial Dilutions of Test Compound B->C D Incubate Plate to Reach Equilibrium C->D E Terminate Assay by Rapid Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC₅₀ and Kᵢ Calculation) F->G

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the binding affinity of this compound.

Protocol 1: Dopamine D₂ Receptor (D₂R) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D₂ receptor.

Materials & Reagents:

  • Test Compound: this compound

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Non-Specific Binding Agent: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well microplates, multichannel pipettes, cell harvester, scintillation counter, glass fiber filter mats (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the frozen D₂ receptor membranes on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 or 1:10 dilution) in Assay Buffer.

    • Dilute [³H]-Spiperone in Assay Buffer to a working concentration that results in a final assay concentration near its Kₔ value (~0.2 nM).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB) Wells (n=3): Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of 10 µM Haloperidol.

    • Competition Wells (n=3 per concentration): Add 50 µL of each dilution of the test compound.

  • Reaction Initiation:

    • To all wells, add 50 µL of the diluted [³H]-Spiperone.

    • To all wells, add 100 µL of the diluted receptor membrane preparation to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Scientist's Note: The incubation time should be optimized based on the kinetics of the radioligand binding, but 60 minutes is a standard starting point for [³H]-Spiperone.[2]

  • Termination and Filtration:

    • Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove any unbound radioactivity.

    • Rationale: Rapid filtration is critical to prevent the dissociation of the radioligand from the receptor, which would otherwise lead to an underestimation of binding.

  • Quantification:

    • Dry the filter mat. Place the filter discs into scintillation vials with 4-5 mL of scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Protocol 2: Serotonin 5-HT₂ₐ Receptor (5-HT₂ₐR) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin 5-HT₂ₐ receptor.

Materials & Reagents:

  • Test Compound: this compound

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (Specific Activity: ~60-80 Ci/mmol).

  • Non-Specific Binding Agent: Risperidone or unlabeled Ketanserin (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Same as for the D₂R assay.

Step-by-Step Methodology:

The protocol is identical to the D₂R assay with the following key substitutions:

  • Receptor Source: Use membranes expressing the 5-HT₂ₐ receptor.

  • Radioligand: Use [³H]-Ketanserin at a final concentration near its Kₔ (~0.5 nM).

  • Non-Specific Binding Agent: Use 1 µM Risperidone.

  • Incubation: Incubate at 37°C for 30 minutes.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the DPM/CPM values for your triplicates.

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (DPM_compound - NSB) / (TB - NSB) * 100.

    • Plot % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Calculate the Inhibitory Constant (Kᵢ):

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[2] This corrects for the influence of the radioligand's concentration and affinity.

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • [L] = Concentration of the radioligand used in the assay.

      • Kₔ = Dissociation constant of the radioligand for the receptor (this value is typically provided by the radioligand manufacturer or determined experimentally via a saturation binding experiment).

Diagram 3: Simplified D₂ Receptor Signaling Cascade

This diagram shows the inhibitory action of D₂ receptor activation on the cAMP pathway, a common downstream effect for D₂-like receptors.

cluster_cell Postsynaptic Neuron D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Ligand Dopamine or Agonist Ligand Ligand->D2R

References

Derivatization of 1-(2-Chloro-6-fluorobenzyl)piperazine for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1-(2-Chloro-6-fluorobenzyl)piperazine for Bioassay Development

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged core structure in modern medicinal chemistry, serving as a foundational building block for numerous biologically active agents.[1][2] Its strategic derivatization is a critical step in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We will explore the causal logic behind common synthetic strategies, provide detailed, field-proven protocols for N-alkylation and N-acylation, and outline the analytical methods necessary for the qualification of these derivatives for subsequent bioassays.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a ubiquitous feature in pharmaceuticals due to its unique physicochemical properties.[3] As a six-membered heterocycle with two opposing nitrogen atoms, it offers a combination of structural rigidity and multiple hydrogen bond acceptors, which can enhance aqueous solubility and oral bioavailability.[3] The parent compound, this compound, features a secondary amine (N4 position) that serves as a versatile synthetic handle. Modification at this position allows for the introduction of a wide array of functional groups, directly influencing the molecule's interaction with biological targets and its overall disposition in a biological system.[2]

The primary goal of derivatization is to generate a focused library of analogues for biological screening. By systematically altering the substituent at the N4 position, researchers can:

  • Probe Target Binding Pockets: Introduce various functional groups to identify key interactions (e.g., hydrogen bonding, hydrophobic, ionic) that enhance binding affinity and selectivity.

  • Modulate Physicochemical Properties: Fine-tune lipophilicity (LogP), solubility, and basicity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Reporter Groups: Attach fluorescent tags, biotin, or other moieties for use in specific bioassays, such as fluorescence polarization or pull-down assays.

This guide focuses on two of the most robust and widely employed derivatization strategies: N-Acylation and N-Alkylation .

Derivatization Strategy I: N-Acylation and N-Sulfonylation

N-acylation introduces an amide or sulfonamide linkage, which are exceptionally stable and prevalent functional groups in approved drugs. This strategy is ideal for exploring the impact of hydrogen bond donors/acceptors and introducing diverse aryl or alkyl substituents in close proximity to the piperazine core.

Causality Behind the Experimental Design

The reaction involves the nucleophilic attack of the secondary amine of this compound on an electrophilic acyl or sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to act as a proton scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is critical to prevent unwanted side reactions with the solvent.

Workflow for N-Acylation

cluster_start Reactants & Reagents cluster_reaction Reaction & Workup cluster_end Purification & Product Start This compound Mix Combine reactants in solvent Stir at 0°C to RT Start->Mix 1.0 eq Reagent1 Acyl/Sulfonyl Chloride (R-COCl) Reagent1->Mix 1.1 eq Reagent2 Tertiary Base (e.g., TEA) Reagent2->Mix 1.5 eq Solvent Aprotic Solvent (e.g., DCM) Solvent->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Quench Aqueous Workup (e.g., add H₂O, NaHCO₃ soln.) Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry (Na₂SO₄), filter, concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product N-Acylated Derivative Purify->Product

Caption: Workflow for N-Acylation of this compound.

Protocol 1: General Procedure for N-Acylation
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution.

  • Electrophile Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.[5]

Data Summary: N-Acylation Parameters
ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzoyl ChlorideTEADCM0 to RT685-95%
Acetyl ChlorideTEADCM0 to RT490-98%
4-Methoxybenzenesulfonyl ChlorideDIPEADCM0 to RT1280-90%
Cyclopropanecarbonyl chlorideTEADCM0 to RT588-96%

Derivatization Strategy II: N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a fundamental method for introducing new carbon-nitrogen bonds.[6] This approach is particularly useful for adding small alkyl chains or functionalized alkyl groups that can significantly alter the compound's steric profile and basicity.

Causality Behind the Experimental Design

This Sₙ2 reaction requires a base to deprotonate the secondary amine, though the free amine is often nucleophilic enough to initiate the reaction. A common choice is a solid-supported base like potassium carbonate (K₂CO₃), which simplifies the workup as it can be easily filtered off.[4] Polar aprotic solvents such as acetonitrile (ACN) or DMF are used to dissolve the reactants and facilitate the substitution reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl chlorides.[4] The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl chlorides by promoting an in situ Finkelstein reaction to form the more reactive alkyl iodide.[6]

Workflow for N-Alkylation

cluster_start Reactants & Reagents cluster_reaction Reaction & Workup cluster_end Purification & Product Start This compound Mix Combine reactants in solvent Stir and heat to reflux Start->Mix 1.0 eq Reagent1 Alkyl Halide (R-X) Reagent1->Mix 1.2 eq Reagent2 Base (e.g., K₂CO₃) Reagent2->Mix 3.0 eq Solvent Polar Aprotic Solvent (e.g., ACN) Solvent->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Filter Cool to RT, filter off solids Monitor->Filter Reaction Complete Concentrate Concentrate filtrate Filter->Concentrate Partition Partition between EtOAc and H₂O Concentrate->Partition Purify Purify via Column Chromatography Partition->Purify Product N-Alkylated Derivative Purify->Product

Caption: Workflow for N-Alkylation of this compound.

Protocol 2: General Procedure for N-Alkylation
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired alkyl halide (1.2 eq), and potassium carbonate (3.0 eq) in acetonitrile (ACN, approx. 0.2 M concentration).[4]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary: N-Alkylation Parameters
Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Ethyl BromideK₂CO₃ACN801280-90%
Propargyl BromideK₂CO₃DMFRT685-95%
2-BromoacetamideK₂CO₃ACN801675-85%
Benzyl BromideK₂CO₃ACN801280-90%

Qualification of Derivatives for Bioassays

The integrity of bioassay data is directly dependent on the purity and confirmed identity of the test compounds. Before screening, each synthesized derivative must be rigorously characterized.

  • Identity Confirmation: High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. ¹H and ¹³C NMR spectroscopy confirm the specific chemical structure and the successful installation of the new substituent.[5]

  • Purity Assessment: Purity is typically determined by HPLC-UV or LC-MS. For bioassays, a purity level of >95% is generally required to ensure that the observed biological activity is attributable to the compound of interest and not an impurity.[7][8]

Conceptual Framework: From Synthesis to Bioassay

The derivatized compounds form a library that can be systematically evaluated to derive structure-activity relationships. This process is foundational to hit-to-lead and lead optimization campaigns in drug discovery.

cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Lib Synthesized Derivative Library (N-Acyl, N-Alkyl, etc.) QC Purity & Identity Confirmation (>95% via HPLC, LC-MS, NMR) Lib->QC Stock Prepare DMSO Stock Solutions (e.g., 10 mM) QC->Stock Qualified Compounds Dilute Generate Dose-Response Curves (Serial Dilutions) Stock->Dilute Assay Perform Bioassay (e.g., Cell Viability, Enzyme Inhibition) Dilute->Assay Data Acquire Raw Data Assay->Data Calc Calculate IC₅₀ / EC₅₀ Values Data->Calc SAR Establish Structure-Activity Relationship (SAR) Calc->SAR

Caption: Logical workflow from compound synthesis to SAR analysis.

Conclusion

The derivatization of this compound is a powerful and essential strategy in the early stages of drug discovery. By employing robust and well-understood synthetic methodologies such as N-acylation and N-alkylation, researchers can efficiently generate diverse libraries of novel compounds. The protocols and rationales detailed in this guide provide a solid foundation for producing high-quality derivatives. Rigorous analytical characterization of these compounds is a non-negotiable prerequisite for their use in bioassays, ensuring the generation of reliable and interpretable data that will ultimately guide the design of next-generation therapeutic agents.

References

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 1-(2-Chloro-6-fluorobenzyl)piperazine Analogs for Novel Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Dopamine and Serotonin Receptors in Neuropsychiatric Disorders

The 1-(2-chloro-6-fluorobenzyl)piperazine scaffold represents a cornerstone in the development of therapeutic agents for neuropsychiatric disorders, particularly schizophrenia.[1][2] Many current antipsychotic medications achieve their therapeutic effect by modulating dopamine D2 and serotonin 5-HT2A receptors.[3] Simultaneous antagonism of these two receptors is a clinically validated strategy to alleviate the positive symptoms of schizophrenia while minimizing the risk of extrapyramidal side effects.[3] The piperazine core is a versatile structural motif found in numerous centrally acting drugs, offering a flexible platform for chemical modification to fine-tune pharmacological activity.[4][5][6]

This guide provides a comprehensive framework for conducting detailed Structure-Activity Relationship (SAR) studies on this compound analogs. We will outline the strategic design of novel analogs, present robust protocols for their synthesis and in vitro evaluation, and provide insights into the interpretation of SAR data to guide the optimization of lead compounds.

Pillar 1: Strategic Design of Analogs for SAR Exploration

The systematic modification of a lead compound is the foundation of SAR studies. The this compound scaffold can be logically divided into three key regions for chemical exploration:

  • The Benzyl Moiety: The 2-chloro-6-fluoro substitution pattern on the benzyl ring is a critical determinant of biological activity. Modifications in this region, such as altering the position or nature of the halogen substituents or introducing other functional groups, can significantly impact receptor binding affinity and selectivity.

  • The Piperazine Core: This central heterocyclic ring is crucial for the compound's physicochemical properties, including its basicity and solubility, which are vital for oral bioavailability and brain penetration.[6]

  • The N-Substituent: The substituent on the second nitrogen of the piperazine ring plays a pivotal role in defining the compound's pharmacological profile. A wide array of alkyl, aryl, and heteroaryl groups can be introduced at this position to probe the receptor's binding pocket and optimize potency and selectivity.[7][8]

The logical progression of an SAR campaign is depicted in the workflow diagram below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound This compound Design Design Analog Library Lead->Design Identify Modification Points Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs BindingAssay Receptor Binding Assays (D2, 5-HT2A) Synthesis->BindingAssay Determine Affinity (Ki) FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) BindingAssay->FunctionalAssay Determine Potency (IC50/EC50) SAR_Analysis SAR Data Analysis FunctionalAssay->SAR_Analysis Correlate Structure with Activity Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Structural Features Optimization->Design Design Next-Generation Analogs Receptor_Binding cluster_total_binding Total Binding cluster_competition Competitive Binding Receptor Receptor Radioligand [3H]Radioligand Analog Test Analog Receptor_T Receptor Radioligand_T [3H]Radioligand Receptor_T->Radioligand_T Binding Receptor_C Receptor Radioligand_C [3H]Radioligand Receptor_C->Radioligand_C Displacement Analog_C Test Analog Receptor_C->Analog_C Binding

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the N-alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride.[1] This is a classic nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the benzylic carbon of the alkyl halide, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[1][2]

Q2: What is the primary challenge in this synthesis that leads to low yields?

The principal challenge is managing the regioselectivity and preventing over-alkylation . Piperazine is a symmetrical molecule with two secondary amine groups of nearly identical reactivity.[3] After the first successful N-alkylation to form the desired mono-substituted product, the remaining secondary amine on the product can react with another molecule of 2-chloro-6-fluorobenzyl chloride. This leads to the formation of the undesired 1,4-bis(2-chloro-6-fluorobenzyl)piperazine, a di-substituted byproduct that significantly lowers the yield of the target compound and complicates purification.[3]

Q3: What are the main strategies to achieve selective mono-N-alkylation of piperazine?

There are three primary strategies to favor the formation of the mono-alkylated product:

  • Stoichiometric Control (Using Excess Piperazine): This is the most direct method. By using a large excess of piperazine (typically 3-5 equivalents or more) relative to the alkylating agent, the probability of the alkylating agent encountering an un-substituted piperazine molecule is statistically much higher than it encountering a mono-substituted one.[3][4]

  • Use of a Mono-Protected Piperazine: This is a highly effective and clean approach. One of the piperazine nitrogens is temporarily blocked with a protecting group, such as a tert-Butoxycarbonyl (Boc) or Acetyl group.[2][3][5] Alkylation is then directed specifically to the unprotected nitrogen. A subsequent deprotection step removes the protecting group to yield the pure mono-substituted product.[3]

  • Reductive Amination: An alternative route is the reductive amination of piperazine with 2-chloro-6-fluorobenzaldehyde.[6] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to form the target compound. This method can offer high selectivity for mono-alkylation.[7][8]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q1: My yield is consistently low, and I detect a significant byproduct with a higher molecular weight by LC-MS. What's happening and how can I fix it?

This is the classic problem of di-alkylation . The higher molecular weight species is almost certainly 1,4-bis(2-chloro-6-fluorobenzyl)piperazine. The mono-substituted product you are trying to make is competing with the piperazine starting material for the alkylating agent.

Solutions:

  • Increase the Excess of Piperazine: The most straightforward fix is to increase the molar excess of piperazine to 5 equivalents or even higher. This will statistically favor the reaction of the benzyl chloride with the more abundant un-substituted piperazine.[3]

  • Slow Addition of the Alkylating Agent: Instead of adding the 2-chloro-6-fluorobenzyl chloride all at once, add it dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the alkylating agent in the reaction flask, further reducing the chance of di-alkylation.[8]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more than the first, thereby improving selectivity. Try running the reaction at room temperature or even 0 °C.[8]

  • Switch to a Mono-Protected Piperazine: For the cleanest result and highest selectivity, switch your starting material to N-Boc-piperazine. Although this adds a deprotection step to your synthesis, it completely prevents di-alkylation and often results in a much higher overall yield of pure product.[3][5]

Q2: My reaction is sluggish or incomplete, with a lot of unreacted starting material. What parameters should I adjust?

An incomplete reaction can be due to several factors related to reaction kinetics and reagent activity.

Solutions:

  • Choice of Base: If you are using a mild base like triethylamine (TEA), consider switching to a stronger, insoluble inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][8] These bases are very effective at scavenging the generated HCl without interfering with the reaction.

  • Solvent Choice: The solvent plays a critical role. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can accelerate Sₙ2 reactions compared to less polar solvents like dichloromethane (DCM).

  • Increase Temperature: If selectivity is not an issue, gently heating the reaction mixture (e.g., to 40-60 °C) will increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid an increase in byproduct formation.

  • Add a Catalytic Amount of Iodide: Adding a catalytic amount (e.g., 0.1 eq) of sodium iodide or potassium iodide can accelerate the reaction. The iodide ion can displace the chloride on the benzyl chloride to form the more reactive 2-chloro-6-fluorobenzyl iodide in situ via the Finkelstein reaction.

Q3: I'm struggling with the purification of my product. What are the best practices?

Purification can be challenging due to the similar polarities of the product, starting material, and byproducts.

Solutions:

  • Aqueous Wash/Extraction: After the reaction is complete, perform an acidic wash (e.g., with 1M HCl) to protonate all piperazine-containing species and move them to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a high pH (>12) and extract your product back into an organic solvent like DCM or ethyl acetate. This acid/base extraction is highly effective for removing non-amine impurities.

  • Column Chromatography: For silica gel chromatography, use a gradient elution system. Start with a less polar eluent (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the amine product from streaking on the acidic silica gel, leading to better separation.

  • Crystallization as a Salt: A highly effective method for purification and handling is to convert the final product into its hydrochloride salt. After purification of the free base, dissolve it in a suitable solvent like ethanol or isopropanol and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a pure, crystalline solid that is easy to filter and handle.[4]

Data & Visualizations
Comparative Analysis of Synthetic Strategies
StrategyKey PrincipleTypical Yield/PurityAdvantagesDisadvantages
Direct Alkylation (Excess Piperazine) Statistical probabilityModerate Yield, Good PurityOne step, cost-effective, simple procedure.[4]Requires removal of large excess of piperazine; di-alkylation still possible.
Mono-Protected Piperazine Directed synthesisHigh Yield, Excellent PurityVirtually eliminates di-alkylation; very clean reaction.[2][3]Two steps (alkylation + deprotection); higher starting material cost.
Reductive Amination Orthogonal reaction pathwayGood to High Yield, Good PurityHigh selectivity for mono-alkylation; avoids harsh alkylating agents.[6][7]Requires the corresponding aldehyde, which may be less stable or available.
Reaction Pathway Diagram

This diagram illustrates the desired mono-alkylation reaction versus the undesired di-alkylation side reaction.

reaction_pathway piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + Benzyl Chloride di_product 1,4-bis(2-Chloro-6-fluorobenzyl)piperazine (Undesired Byproduct) mono_product->di_product + Benzyl Chloride (Side Reaction)

Caption: Desired vs. Undesired N-alkylation pathways.

Troubleshooting Workflow for Low Yield

This workflow guides the decision-making process when encountering low product yield.

troubleshooting_workflow start Problem: Low Yield check_lcms Analyze Crude Reaction Mixture by LC-MS/TLC start->check_lcms is_dialkylation Is Di-alkylation Byproduct Present? check_lcms->is_dialkylation is_incomplete Is Starting Material (SM) Unconsumed? is_dialkylation->is_incomplete No solution_dialkylation Implement Strategies: 1. Increase Piperazine Excess 2. Slow Alkylating Agent Addition 3. Lower Reaction Temperature 4. Use Mono-Boc-Piperazine is_dialkylation->solution_dialkylation Yes solution_incomplete Implement Strategies: 1. Use Stronger Base (K₂CO₃) 2. Increase Temperature 3. Add Catalytic NaI 4. Change Solvent (MeCN) is_incomplete->solution_incomplete Yes end Improved Yield solution_dialkylation->end solution_incomplete->end

Caption: A decision tree for troubleshooting low synthesis yield.

Recommended Experimental Protocols
Protocol A: Direct Alkylation using Excess Piperazine

This protocol prioritizes simplicity and cost-effectiveness.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a stirrable slurry (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: In a separate flask, dissolve 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in a small amount of anhydrous acetonitrile.

  • Reaction: Add the benzyl chloride solution dropwise to the stirring piperazine slurry at room temperature over 30 minutes.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the benzyl chloride is consumed.

  • Workup: Filter off the inorganic solids and wash with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Controlled Mono-alkylation via N-Boc-Piperazine

This protocol prioritizes yield and purity, minimizing byproduct formation.

  • Alkylation Step:

    • Setup: To a solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Reaction: Add 2-chloro-6-fluorobenzyl chloride (1.05 equivalents) and stir the mixture at 50 °C for 6-12 hours, monitoring by TLC/LC-MS for the disappearance of N-Boc-piperazine.

    • Workup: Cool the reaction to room temperature, filter the solids, and concentrate the filtrate. The crude intermediate, 1-Boc-4-(2-chloro-6-fluorobenzyl)piperazine, can often be used directly in the next step after a simple aqueous workup.

  • Deprotection Step:

    • Setup: Dissolve the crude intermediate from the previous step in dichloromethane (DCM) or 1,4-dioxane.

    • Reaction: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (3-4 equivalents). Stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).

    • Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. If HCl was used, the product is obtained as the hydrochloride salt. The free base can be obtained by neutralization and extraction.

    • Purification: The final product can be purified by crystallization of its salt or by column chromatography if necessary.

References

Technical Support Center: 1-(2-Chloro-6-fluorobenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about 1-(2-Chloro-6-fluorobenzyl)piperazine reaction byproducts.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We will delve into the causality behind reaction outcomes, provide validated troubleshooting protocols, and ground our recommendations in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal methods for synthesizing this target molecule:

  • Direct N-Alkylation: This is a classic nucleophilic substitution reaction. Piperazine, acting as the nucleophile, is reacted directly with an electrophilic benzyl species, typically 2-chloro-6-fluorobenzyl chloride, in the presence of a base.[1][2]

  • Reductive Amination: This two-step, often one-pot, process involves the reaction of piperazine with 2-chloro-6-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) to yield the final product.[3][4][5]

Q2: Why is controlling the stoichiometry so critical in this synthesis?

A2: Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. Without proper control, the alkylating agent or aldehyde can react at both sites, leading to the formation of the undesired symmetrical byproduct, 1,4-bis(2-chloro-6-fluorobenzyl)piperazine.[6] This significantly reduces the yield of the desired mono-substituted product and complicates purification.

Q3: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is essential:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by observing the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the workhorses for quantitative analysis.[7][8][9] LC-MS is particularly powerful as it can separate the product from byproducts while providing their mass-to-charge ratios, allowing for definitive identification of species like the di-substituted impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities in the isolated material.[10][11] Specific proton and carbon chemical shifts can confirm the connectivity and purity of the target molecule.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you might encounter during the synthesis.

Problem 1: My LC-MS shows a major peak with a mass of ~415.2 g/mol , and my yield of the desired product (~228.7 g/mol ) is low.
  • Likely Cause: You are observing the formation of the di-substituted byproduct, 1,4-bis(2-chloro-6-fluorobenzyl)piperazine. This occurs when the initially formed mono-substituted product successfully competes with the starting piperazine for the remaining electrophile.

  • Solutions & Scientific Rationale:

    • Employ Excess Piperazine (for N-Alkylation): By Le Châtelier's principle, using a large excess of piperazine (3 to 5 equivalents) statistically favors the reaction of the benzyl chloride with an un-substituted piperazine molecule. This is often the simplest and most cost-effective method.

    • Utilize a Mono-Protected Piperazine: This is the most robust method for ensuring mono-substitution.[6] Start the synthesis with N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group "protects" one nitrogen, directing alkylation or reductive amination to the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired product.

    • Leverage a Monoprotonated Salt: Reacting the electrophile with a piperazine monoprotonated salt (e.g., piperazine monohydrochloride) can suppress di-alkylation.[12] The proton acts as a protecting group on one nitrogen, reducing its nucleophilicity and favoring mono-substitution.

Diagram: Strategies to Control Selectivity

G cluster_0 Challenge: Di-substitution Control cluster_1 Solutions Piperazine Piperazine Product Mono-Substituted Product (Desired) Piperazine->Product + Electrophile Electrophile 2-Cl-6-F-Benzyl-X (X = Cl or CHO) Byproduct Di-Substituted Byproduct (Undesired) Product->Byproduct + Electrophile Sol1 Use Excess Piperazine Sol2 Use N-Boc-Piperazine (Protecting Group) Sol3 Use Piperazine-H⁺ (Monoprotonated Salt)

Caption: Logical workflow for mitigating di-substitution.

Problem 2: My crude ¹H NMR spectrum is messy, showing broad signals for the piperazine protons and unidentifiable aromatic peaks.
  • Likely Causes:

    • Mixture of Products: The presence of starting materials, the desired product, and byproducts will naturally lead to a complex spectrum.

    • Salt Formation: If the workup did not adequately neutralize acidic or basic species, your product might exist as a salt. Protonation of the piperazine nitrogens can lead to significant peak broadening and chemical shift changes.

    • Conformational Isomers: The piperazine ring exists in a dynamic equilibrium of chair conformations.[10] This can sometimes lead to broadened signals, especially at room temperature.

  • Solutions & Scientific Rationale:

    • Thorough Workup: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to quench any acid and ensure the product is in its free-base form. Wash with brine to remove water-soluble impurities.

    • Purification: Crude products rarely yield clean spectra. Column chromatography on silica gel is the standard method for separating the non-polar di-substituted byproduct, the moderately polar desired product, and the highly polar unreacted piperazine.

    • Variable Temperature (VT) NMR: If conformational broadening is suspected in the purified product, acquiring an NMR spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of conformational exchange.

Problem 3: My reaction is sluggish, and I'm isolating unreacted 2-chloro-6-fluorobenzaldehyde and a byproduct with a mass corresponding to 2-chloro-6-fluorobenzyl alcohol.
  • Likely Cause (for Reductive Amination): This indicates that the initial iminium ion formation is slow or disfavored, while the reduction of the starting aldehyde is occurring as a side reaction. Standard borohydride reagents can reduce aldehydes, so the rate of imine formation must be competitive.[13]

  • Solutions & Scientific Rationale:

    • Use a Desiccant: Imine formation is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials. Adding a drying agent like anhydrous magnesium sulfate (MgSO₄) can drive the reaction forward.

    • Optimize pH: Imine formation is typically fastest under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate this step. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

    • Choose the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is milder than sodium borohydride and is often preferred for reductive aminations because it is less likely to reduce the starting aldehyde.[13] It is, however, moisture-sensitive.

Diagram: Reductive Amination Pathway & Pitfalls

G Aldehyde R-CHO Iminium Iminium Ion Aldehyde->Iminium + Piperazine (Desired Path) Alcohol R-CH₂OH (Byproduct) Aldehyde->Alcohol + [H⁻] (Side Reaction) Piperazine Piperazine Piperazine->Iminium Product Desired Product Iminium->Product + [H⁻]

Caption: Competing reactions in a reductive amination.

Part 3: Experimental Protocols & Data

Protocol: HPLC-MS Analysis of Reaction Mixture

This protocol is designed to separate and identify the key components of a typical reaction mixture.

  • Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex thoroughly. If necessary, filter through a 0.22 µm syringe filter.

  • Instrumentation: Use a standard HPLC system with a PDA or UV detector coupled to a mass spectrometer (ESI source).[7][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm; MS scan in positive ion mode.

Data Table: Expected Byproducts and Their Characteristics
Compound NameMolecular FormulaExact Mass [M+H]⁺Expected RetentionKey ¹H NMR Signal (CDCl₃, δ ppm)
This compound (Product) C₁₁H₁₄ClFN₂229.0851Moderate~3.7 (s, 2H, Ar-CH₂ -N), ~2.9 (br t, 4H), ~2.5 (br t, 4H)
Piperazine (Starting Material)C₄H₁₀N₂87.0917Early~2.8 (s, 8H)
2-Chloro-6-fluorobenzyl chloride (Starting Material)C₇H₅Cl₂F178.9774Late~4.8 (s, 2H, Ar-CH₂ -Cl)
1,4-bis(2-Chloro-6-fluorobenzyl)piperazine (Byproduct)C₁₈H₁₈Cl₂F₂N₂415.0786Late~3.7 (s, 4H, Ar-CH₂ -N), ~2.6 (s, 8H, piperazine ring)
2-Chloro-6-fluorobenzyl alcohol (Byproduct)C₇H₆ClFO160.0113Moderate~4.8 (s, 2H, Ar-CH₂ -OH)

References

Technical Support Center: Stability of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Chloro-6-fluorobenzyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this important synthetic intermediate. Proper handling and storage are critical for ensuring the integrity of your starting materials and the success of your experiments. This guide offers answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols for assessing the stability of this compound in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical liabilities of this compound that affect its stability?

A: The molecule possesses two main points of chemical instability:

  • The Benzylic Chloride: The C-Cl bond on the chloromethyl group is the most significant liability. Benzylic halides are susceptible to nucleophilic substitution reactions (SN1 and SN2 mechanisms). This reactivity is enhanced by the presence of nucleophilic solvents (e.g., water, alcohols) or impurities.

  • The Piperazine Ring: The secondary amine within the piperazine ring is basic and can be susceptible to oxidation, especially in the presence of oxidizing agents, metal catalysts, or prolonged exposure to atmospheric oxygen.[1][2] Studies on aqueous piperazine have shown that it can undergo thermal degradation and oxidation, which may be catalyzed by metal ions like copper.[3][4]

Q2: Which solvents are recommended for short-term and long-term storage of this compound?

A: The choice of solvent is critical for maintaining the compound's purity.

  • Recommended for Long-Term Storage: Aprotic, non-nucleophilic solvents are highly recommended. Examples include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF) (ensure it is peroxide-free)

    • Toluene

    • Dichloromethane (DCM) (ensure it is free of acidic impurities)

  • Acceptable for Short-Term Use (e.g., during a reaction): Protic solvents can be used if the compound is consumed quickly, but degradation should be expected over time. If using solvents like methanol or ethanol, it is advisable to work at lower temperatures to minimize the rate of solvolysis.

Q3: Are there any specific solvents or conditions I should absolutely avoid?

A: Yes. To prevent rapid degradation, avoid the following:

  • Aqueous solutions, especially at non-neutral pH: Water is a nucleophile that can hydrolyze the benzylic chloride to the corresponding alcohol. This process can be accelerated by acidic or basic conditions.

  • Protic solvents (Alcohols, Water): These can act as nucleophiles, leading to solvolysis products (e.g., benzyl ethers or benzyl alcohol).

  • Prolonged exposure to heat and light: Thermal stress can accelerate degradation reactions.[5] Photostability testing is also a key component of stability studies as outlined by ICH guidelines, as UV or visible light can induce degradation.[6]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peracids, or even atmospheric oxygen over long periods can lead to the formation of piperazine N-oxides or other oxidative degradants.[1]

Q4: How does temperature affect the stability of this compound?

A: As with most chemical reactions, degradation rates increase with temperature. For long-term storage, it is recommended to store the compound, both neat and in solution, in a cool, dark place. Refrigeration (2-8 °C) is advisable. Storing solutions at elevated temperatures (e.g., 40°C or higher) will significantly accelerate the rate of hydrolysis or solvolysis, a principle used in accelerated stability testing.[7][8]

Q5: Is this compound sensitive to light?

A: While the piperazine ring itself is relatively robust, aromatic halides and benzylic systems can be susceptible to photolytic degradation.[9][10] It is best practice to store solutions in amber vials or otherwise protect them from light to minimize the risk of photodecomposition. Specific photostability studies, as described in ICH guideline Q1B, would be required to quantify this sensitivity.[6]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during your experiments.

Issue 1: My sample purity is decreasing over time in solution, and I see a new, more polar peak in my HPLC analysis.

  • Probable Cause: This is a classic sign of hydrolysis of the benzylic chloride. The resulting benzyl alcohol (1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol) is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Verify Solvent: Confirm you are using an aprotic solvent. If your solvent is hygroscopic (e.g., THF, ACN), consider using a freshly opened bottle or a properly dried solvent.

    • Analyze Blank: Run a solvent blank on your HPLC to ensure there are no interfering peaks from the solvent itself.

    • LC-MS Analysis: If available, use LC-MS to confirm the mass of the new peak. The expected mass of the hydrolysis product will be [M-Cl+OH], where M is the mass of the parent compound.

    • Mitigation: For future work, switch to a recommended aprotic solvent. If an aqueous or protic solvent is required for your process, use the solution immediately after preparation and keep it cold.

Issue 2: I'm observing multiple new, small impurity peaks after leaving my sample on the bench for a few days.

  • Probable Cause: This could be a combination of oxidative and photolytic degradation. The piperazine ring can be oxidized, and light can cause other unpredictable side reactions.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment, but ensure the sample vial is wrapped in aluminum foil or is an amber vial.

    • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Check for Metals: Ensure your solvent or glassware is not contaminated with trace metals, as these can catalyze oxidation.[3]

    • Characterize Impurities: Use high-resolution mass spectrometry to investigate the identity of the degradants. Look for masses corresponding to the addition of oxygen atoms (+16 Da).

Issue 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded.

  • Probable Cause: The compound has likely degraded either during storage or in the reaction solvent prior to the addition of other reagents. The primary degradant, the benzyl alcohol, will be unreactive in subsequent nucleophilic substitution reactions targeting the benzylic position.

  • Troubleshooting Steps:

    • Confirm Purity: Before starting your reaction, always confirm the purity of the this compound starting material by HPLC or another suitable method.

    • Solvent Pre-treatment: If your reaction requires a protic or aqueous solvent, add the this compound last, and if possible, cool the reaction mixture before its addition to slow the rate of background degradation.

    • Review Storage Conditions: Check your lab's storage protocol for this compound. Ensure it is being stored in a cool, dark, and dry place.

Part 3: Experimental Protocols & Data

To provide a framework for your own stability assessments, we provide the following generalized protocols and illustrative data. These are based on the principles outlined in the ICH Harmonised Guideline Q1A(R2) for stability testing.[7][11]

Protocol 1: Preliminary Solution Stability Screening

This protocol uses HPLC to quickly assess stability in various solvents under ambient conditions. High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[12][13]

Objective: To determine the most suitable solvent for short-term experimental use.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Sample Preparation: In separate amber HPLC vials, dilute the stock solution 10-fold (to 0.1 mg/mL) with the solvents to be tested (e.g., Acetonitrile, Water, Methanol, THF).

  • Time Points: Store the vials at room temperature (approx. 25°C), protected from light.

  • Analysis: Analyze the samples by a stability-indicating HPLC method at initial (T=0), 24 hours, 48 hours, and 72 hours.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The area percent of the main peak can be used for this calculation.

Illustrative Stability Data

The following table summarizes hypothetical data from the protocol described above to illustrate expected outcomes.

Solvent% Parent Remaining (T=24h)% Parent Remaining (T=48h)% Parent Remaining (T=72h)Primary Degradant Observed
Acetonitrile>99.5%>99.5%>99.5%None
THF (peroxide-free)>99.5%>99.5%>99.5%None
Methanol95.2%90.1%84.5%Solvolysis Product (Benzyl ether)
Water92.0%83.7%75.1%Hydrolysis Product (Benzyl alcohol)
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][14]

Objective: To understand degradation pathways under stress conditions (hydrolytic, oxidative, photolytic, thermal).

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in peak identification.

Part 4: Visualized Workflows and Pathways

Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure.

G cluster_main This compound (Parent) cluster_products Potential Degradation Products Parent Hydrolysis Hydrolysis Product (Benzyl Alcohol) Parent->Hydrolysis H₂O / Heat (Acid or Base cat.) Solvolysis Solvolysis Product (Benzyl Ether) Parent->Solvolysis ROH / Heat (e.g., Methanol) Oxidation Oxidation Product (N-Oxide) Parent->Oxidation [O] (e.g., H₂O₂, O₂)

Caption: Primary degradation pathways of the target compound.

Experimental Workflow for Stability Assessment

This flowchart outlines the logical steps for conducting a comprehensive stability study.

G start Start: Stability Study prep Prepare Solutions in Selected Solvents start->prep stress Expose to Stress Conditions (Temp, Light, pH, Oxidant) prep->stress timepoint Sample at Pre-defined Time Intervals (T=0, T=x, T=y) stress->timepoint analysis Analyze via Stability-Indicating HPLC / LC-MS Method timepoint->analysis data Calculate % Degradation & Identify Degradants analysis->data report Report Findings & Recommend Storage/Handling Conditions data->report end End report->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Chloro-6-fluorobenzyl)piperazine (CFBP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy for CFBP.

Q1: What are the most common impurities I should expect when synthesizing this compound?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the N-alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual piperazine and 2-chloro-6-fluorobenzyl chloride.

  • Over-alkylation Product: 1,4-bis(2-Chloro-6-fluorobenzyl)piperazine. This occurs when a second molecule of the benzyl chloride reacts with the product. The presence of this byproduct is often exacerbated if an excess of the alkylating agent is used[1].

  • Hydrolysis Byproducts: 2-chloro-6-fluorobenzyl alcohol, formed from the hydrolysis of the benzyl chloride, especially if aqueous bases or moisture are present during the reaction.

  • Solvent and Reagent Residues: Residual organic solvents, phase-transfer catalysts, or inorganic salts from the workup.

Understanding your potential impurity profile is the first step in selecting an appropriate purification method. Analytical techniques like GC-MS or LC-MS are invaluable for identifying these species in your crude material[1][2].

Q2: Should I purify CFBP as a free base or as a salt (e.g., hydrochloride)?

Answer: The choice between purifying CFBP as a free base or as a salt is a critical decision that impacts the entire purification workflow. Each form has distinct advantages and disadvantages.

  • Purification as a Free Base:

    • Properties: CFBP free base is typically an oil or a low-melting solid, soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

    • Advantages: Ideal for purification by silica gel chromatography. Its basicity can be leveraged for acid-base extraction to remove non-basic impurities.

    • Disadvantages: Can be difficult to handle if it is a viscous oil. It may be less stable over long-term storage compared to its salt form. Crystallization can be challenging.

  • Purification as a Salt (e.g., Hydrochloride):

    • Properties: Salts are typically crystalline, high-melting point solids with higher polarity. Hydrochloride salts are often soluble in water or alcohols and insoluble in non-polar organic solvents[3].

    • Advantages: Greatly facilitates purification by recrystallization. Solids are easier to handle, weigh, and store. The formation of the salt itself is a purification step, as impurities may not precipitate under the same conditions.

    • Disadvantages: Not suitable for standard silica gel chromatography. Requires an additional step to convert back to the free base if needed for a subsequent reaction.

Recommendation: For initial bulk purification to remove major impurities, leveraging the basicity of the free base with an acid-base extraction is highly effective. For achieving high final purity, converting the enriched free base to its hydrochloride salt and performing a recrystallization is often the superior strategy.

Q3: What are the best analytical methods to assess the purity of my final CFBP product?

Answer: A multi-pronged analytical approach is recommended to ensure the purity and identity of your final product. No single technique tells the whole story.

  • Chromatographic Methods:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the molecular weight of the product. Derivatization is sometimes required for piperazine derivatives to improve chromatographic performance, but CFBP is often volatile enough[2][4].

    • HPLC (High-Performance Liquid Chromatography): The workhorse for purity assessment. A reverse-phase method (e.g., C18 column) with a suitable UV detector is standard. Since the piperazine core itself does not have a strong UV chromophore, detection relies on the substituted benzyl ring[5]. This technique is highly effective for quantifying impurities.

    • TLC (Thin-Layer Chromatography): An indispensable, rapid tool for monitoring reaction progress and guiding column chromatography fraction collection.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): Essential for structural confirmation. The proton NMR will give clear signals for the aromatic, benzylic, and piperazine protons, and integration can be used to detect and quantify impurities if their signals are resolved.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.

A combination of HPLC for quantitative purity (%) and NMR for structural confirmation is considered the gold standard for final product release in a development setting.

Section 2: Troubleshooting Guide

This section provides solutions to specific, common problems encountered during the purification of CFBP.

Problem 1: Low yield after aqueous acid-base extraction.

Cause: This issue typically arises from incomplete extraction due to incorrect pH or the formation of emulsions. As a basic amine, CFBP requires precise pH control to ensure it is in the correct protonation state for partitioning between aqueous and organic layers.

Solution:

Protocol: Optimized Acid-Base Extraction for CFBP

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction (Isolating the Amine):

    • Extract the organic layer with 1M Hydrochloric Acid (HCl). Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH 1-2). This protonates the basic piperazine nitrogen, forming the water-soluble hydrochloride salt.

    • Repeat the acidic extraction 2-3 times to ensure complete transfer of the product into the aqueous phase.

    • Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded.

  • Washing Step (Optional): Wash the combined acidic aqueous layer with a fresh portion of DCM or EtOAc to remove any trapped neutral organic impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath to manage any exotherm.

    • Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), with stirring until the aqueous layer is strongly basic (pH 12-14). This deprotonates the CFBP, regenerating the organic-soluble free base.

    • Extract the basic aqueous layer 3-4 times with a fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified CFBP free base.

Troubleshooting Emulsions: If an emulsion forms at the interface, it can be broken by:

  • Adding a small amount of brine (saturated NaCl solution).

  • Filtering the entire mixture through a pad of Celite®.

  • Allowing the mixture to stand for an extended period.

Problem 2: Severe peak tailing during silica gel column chromatography.

Cause: The basic nitrogen atoms on the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks, resulting in poor separation and cross-contamination of fractions.

Solution:

The key is to neutralize the acidic sites on the silica gel by adding a basic modifier to the eluent system.

Protocol: Modified Eluent for Amine Chromatography

  • Choose a Base Eluent System: A common starting point for a compound like CFBP is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or MTBE).

  • Add a Basic Modifier: To your chosen eluent system, add a small amount of a volatile base.

    • Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your mobile phase. For example, for 1 L of eluent, add 5-10 mL of TEA.

    • Ammonium Hydroxide: Prepare a mobile phase where the polar component is saturated with ammonia. For example, use a 99:1 mixture of DCM:Methanol, where the Methanol has been saturated with ammonia gas or is a commercially available 7N solution in Methanol.

  • Column Packing: It is crucial to pack and equilibrate the column with the base-modified eluent before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or just DCM) and load it onto the column.

  • Elution: Elute the column with the base-modified solvent system, collecting fractions and analyzing by TLC.

The addition of the base competitively binds to the acidic sites on the silica, allowing your basic product to elute symmetrically and efficiently.

Problem 3: The purified free base is an oil and will not crystallize.

Cause: The product may be intrinsically a low-melting solid or an oil at room temperature. Alternatively, the presence of even small amounts of impurities can act as a "crystallization inhibitor," disrupting the formation of a crystal lattice.

Solution:

If the free base is reluctant to crystallize, the most robust solution is to convert it to a crystalline salt. The hydrochloride salt is an excellent candidate.

Protocol: Formation and Recrystallization of CFBP Hydrochloride

  • Dissolution: Dissolve the purified CFBP free base oil in a suitable anhydrous solvent. Good choices include Isopropanol (IPA), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Salt Formation:

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl. Options include:

      • HCl in IPA (commercially available)

      • HCl in Diethyl Ether

      • Gaseous HCl bubbled through the solution (for advanced users)

    • Add the HCl solution dropwise with stirring until precipitation is complete. You can monitor the pH of the solution by spotting a small amount onto wet pH paper; a pH of ~2 indicates completion.

  • Isolation:

    • Stir the resulting slurry in the cold for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (the one used for the reaction, or a non-polar solvent like hexanes) to remove any residual impurities.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Select a suitable recrystallization solvent system. A common choice for hydrochloride salts is an alcohol/water mixture (e.g., IPA/water) or an alcohol/ether mixture.

    • Add the minimum amount of hot solvent to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • Collect the pure, crystalline needles or prisms by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Screening

Solvent ClassPrimary SolventAnti-Solvent (if needed)Comments
Alcohols Isopropanol (IPA), EthanolWater, Diethyl Ether, HeptaneExcellent for dissolving HCl salts when hot.
Ketones AcetoneHeptane, MTBEUse with caution; potential for side reactions.
Esters Ethyl AcetateHexanes, HeptaneGood for free base crystallization.
Ethers MTBE, 2-MeTHFHeptaneTypically used as anti-solvents.

Section 3: Visualization & Workflows

Workflow 1: Purification Strategy Selection

This decision tree helps guide the selection of an appropriate primary purification technique based on the nature of the crude product.

Purification_Strategy start Crude Product (Post-Reaction) check_form Is the product a solid or an oil? start->check_form is_solid Solid check_form->is_solid Solid is_oil Oil / Gummy Solid check_form->is_oil Oil recrystallize Attempt Direct Recrystallization is_solid->recrystallize acid_base Perform Acid-Base Extraction is_oil->acid_base check_purity1 Purity > 98%? recrystallize->check_purity1 check_purity2 Purity > 95%? acid_base->check_purity2 check_purity1->acid_base No final_product Pure Product check_purity1->final_product Yes chromatography Silica Gel Chromatography (with base modifier) check_purity2->chromatography No salt_formation Convert to HCl Salt & Recrystallize check_purity2->salt_formation Yes chromatography->salt_formation salt_formation->final_product

Caption: Decision tree for selecting a primary purification method.

Workflow 2: Troubleshooting Low Purity

This workflow outlines a logical progression of steps to take when the desired product purity is not achieved.

Purity_Troubleshooting start Purity < 98% (Post-Purification) identify Identify Impurities (LC-MS / GC-MS) start->identify check_impurity_type What is the nature of the major impurity? identify->check_impurity_type is_starting_material Starting Material check_impurity_type->is_starting_material Unreacted SM is_byproduct Byproduct (e.g., over-alkylation) check_impurity_type->is_byproduct Related Byproduct is_other Other (e.g., solvent) check_impurity_type->is_other Residuals action_sm Re-run Chromatography with shallower gradient is_starting_material->action_sm action_byproduct Perform Recrystallization (as salt) is_byproduct->action_byproduct action_other Dry under High Vacuum or Triturate is_other->action_other re_analyze Re-analyze Purity action_sm->re_analyze action_byproduct->re_analyze action_other->re_analyze

Caption: A systematic approach to diagnosing and resolving low purity issues.

References

Technical Support Center: Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-chloro-6-fluorobenzyl)piperazine. This molecule is a valuable building block in pharmaceutical development. However, its synthesis can be challenging due to the symmetrical nature of the piperazine ring, which often leads to undesired side reactions. This guide provides in-depth, experience-based answers to common problems encountered during synthesis, focusing on maximizing yield and purity by controlling these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a significant amount of a high-molecular-weight impurity in my reaction. Mass spectrometry suggests it's a bis-alkylated product. How can I prevent this?

Answer: This is the most common side reaction in this synthesis. The impurity is almost certainly 1,4-bis(2-chloro-6-fluorobenzyl)piperazine. It forms because the initial product, the desired mono-alkylated piperazine, is still nucleophilic and can react with a second molecule of the 2-chloro-6-fluorobenzyl chloride starting material.

The core issue is one of relative reactivity and concentration. Once the first nitrogen on piperazine is alkylated, the second nitrogen remains reactive enough to compete with the unreacted piperazine for the alkylating agent.

Root Cause Analysis & Mitigation Strategies:

  • Stoichiometry is Key: The most effective and straightforward method to favor mono-alkylation is to use a large excess of piperazine.[1] By increasing the concentration of the starting piperazine (typically 4 to 10 molar equivalents), you statistically increase the probability that the 2-chloro-6-fluorobenzyl chloride will encounter an unreacted piperazine molecule rather than the already-reacted mono-substituted product.

  • Controlled Addition: Add the 2-chloro-6-fluorobenzyl chloride solution dropwise to the stirred piperazine solution over an extended period (e.g., 1-2 hours). This maintains a low concentration of the alkylating agent throughout the reaction, further minimizing the chance of a second alkylation event on the product.

  • Temperature Management: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) is often sufficient. Excessively high temperatures can increase the rate of the second alkylation reaction more than desired.

The following diagram illustrates the desired reaction pathway versus the competing side reaction.

G Piperazine Piperazine (Large Excess) MonoProduct Desired Product: This compound Piperazine->MonoProduct 1. Nucleophilic Attack BenzylChloride 2-Chloro-6-fluorobenzyl chloride (Limiting Reagent) BenzylChloride->MonoProduct BisProduct Side Product: 1,4-bis(2-Chloro-6-fluorobenzyl)piperazine BenzylChloride->BisProduct:w MonoProduct->BisProduct 2. Second Attack (Undesired) DesiredPath Favored by High [Piperazine] DesiredPath->MonoProduct UndesiredPath Minimized by Slow Addition of Benzyl Chloride UndesiredPath->BisProduct

Caption: Desired mono-alkylation vs. undesired bis-alkylation pathway.

Q2: My yield is very low, and I'm recovering a lot of unreacted 2-chloro-6-fluorobenzyl chloride. What could be the issue?

Answer: This problem typically points to issues with nucleophilicity, solubility, or acid-base chemistry within your reaction.

Troubleshooting Checklist:

Potential CauseExplanation & Solution
Insufficient Base The reaction of piperazine with the benzyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate a molecule of piperazine, rendering it non-nucleophilic. Solution: Ensure you are using at least 2 equivalents of piperazine for every equivalent of benzyl chloride. One equivalent acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl formed. Using a larger excess, as mentioned in Q1, is even better. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used.[2][3][4]
Poor Solubility If your reagents are not fully dissolved, the reaction can be sluggish. Piperazine itself has moderate solubility in many organic solvents. Solution: Choose an appropriate solvent. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are good choices for this type of alkylation as they effectively dissolve both the piperazine and the benzyl chloride.
Reagent Quality 2-chloro-6-fluorobenzyl chloride can degrade over time if not stored properly. Piperazine can absorb atmospheric water and carbon dioxide. Solution: Use freshly opened or properly stored reagents. If in doubt, analyze the starting materials by NMR or GC-MS to confirm their purity.
Reaction Time/Temp The reaction may simply be too slow under your current conditions. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, gentle heating (40-60°C) can increase the rate.
Q3: I'm considering a reductive amination route using 2-chloro-6-fluorobenzaldehyde. What are the common pitfalls with this method?

Answer: Reductive amination is an excellent alternative to direct alkylation and can offer better control over mono-substitution.[5][6] The process involves forming an iminium ion intermediate between piperazine and the aldehyde, which is then reduced in situ. However, success depends heavily on the choice of reducing agent and reaction conditions.

Key Considerations for Reductive Amination:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[2][7] It is mild enough that it will not readily reduce the aldehyde before it has a chance to form the imine with piperazine. It is also tolerant of mildly acidic conditions which can help catalyze imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another good option, but it is highly toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent. It can reduce the aldehyde directly to the corresponding alcohol (2-chloro-6-fluorobenzyl alcohol) faster than imine formation occurs, leading to a significant byproduct and low yield of the desired amine. It is generally not recommended for one-pot reductive aminations unless imine formation is pre-formed and rapid.

  • pH Control: Imine formation is typically acid-catalyzed. Adding a small amount of acetic acid can accelerate the reaction. However, the reducing agent must be stable at the chosen pH. NaBH(OAc)₃ works well in the presence of acetic acid.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[7]

The diagram below outlines a typical workflow for this process.

G cluster_0 Reductive Amination Workflow A 1. Combine Piperazine & 2-chloro-6-fluorobenzaldehyde in DCM B 2. Add NaBH(OAc)3 (Sodium Triacetoxyborohydride) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (e.g., NaHCO3 solution) C->D E 5. Extraction with Organic Solvent D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for reductive amination synthesis.

Q4: Purification is proving difficult. How can I effectively separate the product from excess piperazine and the bis-alkylated side product?

Answer: Purification relies on exploiting the differences in polarity and basicity between your product, starting material, and side products.

Recommended Purification Strategy:

  • Acid-Base Extraction (Liquid-Liquid Extraction): This is the most effective first step to remove the highly polar and water-soluble excess piperazine.

    • Step 1: After the reaction is complete, quench the mixture and dilute it with an organic solvent like ethyl acetate or DCM.

    • Step 2: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired mono-alkylated product and any unreacted piperazine are both basic and will be protonated, moving into the aqueous layer as hydrochloride salts. The non-basic bis-alkylated byproduct and any non-polar impurities will remain in the organic layer, which can be discarded.

    • Step 3: Collect the aqueous layer and basify it by adding a base (e.g., 10% NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine salts, making them soluble in organic solvents again.

    • Step 4: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or DCM. The combined organic layers now contain your desired product and are free from the bis-alkylated impurity.

  • Silica Gel Column Chromatography: If the acid-base extraction does not provide sufficient purity, column chromatography is the final step.

    • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) is a common starting point. A typical gradient might be 0% to 10% MeOH in DCM. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel, resulting in better separation.

    • Elution Order: The less polar bis-alkylated product will elute first, followed by the desired mono-alkylated product. Excess piperazine is very polar and will typically remain at the baseline or elute very slowly.

Optimized Protocol: Direct Alkylation with Excess Piperazine

This protocol is designed to maximize the yield of the mono-alkylated product by controlling stoichiometry.

Materials:

  • Piperazine (anhydrous, 5.0 eq)

  • 2-chloro-6-fluorobenzyl chloride (1.0 eq)

  • Acetonitrile (ACN), sufficient to make a ~0.5 M solution of piperazine

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 eq) in acetonitrile.

  • Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 eq) in a small amount of acetonitrile and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the stirred piperazine solution over 1 hour at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the benzyl chloride starting material by TLC.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction:

    • Dissolve the residue in ethyl acetate and water.

    • Transfer to a separatory funnel and wash the organic layer with 1M HCl (2 x 50 mL). Important: Combine the aqueous (acidic) layers; this contains your product.

    • Cool the combined aqueous layers in an ice bath and carefully add 10% NaOH solution until the pH is ~11-12.

    • Extract the basified aqueous solution with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of 0-8% Methanol in DCM containing 0.5% triethylamine.

References

Technical Support Center: Analytical Solutions for 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-chloro-6-fluorobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Analytical Challenges

This compound, a substituted benzylpiperazine, presents a unique set of analytical hurdles owing to its chemical structure. The presence of a piperazine ring, a halogenated aromatic group, and its basic nature can lead to challenges in chromatographic separation, detection, and stability assessment. Common issues include poor peak shape, retention time variability, and the need to resolve the active pharmaceutical ingredient (API) from structurally similar impurities and degradation products. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges encountered with this compound?

A1: The primary challenges include:

  • Poor chromatographic peak shape (tailing): Due to the basic nature of the piperazine moiety, interactions with residual silanols on silica-based HPLC columns can cause peak tailing.

  • Retention time drift: Inconsistent mobile phase pH or inadequate column equilibration can lead to shifting retention times.

  • Low UV absorbance: The piperazine ring itself does not have a strong chromophore, making low-level detection challenging without derivatization.

  • Co-elution with impurities: Structurally similar process impurities or degradation products can be difficult to separate from the main analyte peak.

  • Instability under certain conditions: The molecule may be susceptible to degradation under acidic, oxidative, or photolytic stress.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The most common and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: HPLC is the workhorse for purity and stability testing. UV detection is common, but LC-MS provides greater sensitivity and specificity, especially for impurity identification.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and can be used for the analysis of the compound itself, often after derivatization to improve volatility and peak shape.[3][4]

Q3: How can I improve the peak shape of this compound in reversed-phase HPLC?

A3: To mitigate peak tailing:

  • Use a base-deactivated column: Modern columns with end-capping significantly reduce silanol interactions.

  • Optimize mobile phase pH: Maintain the mobile phase pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. For a basic compound like this, a lower pH (e.g., pH 3) is often effective.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask residual silanol groups.[5]

  • Use a lower ionic strength buffer: High salt concentrations can sometimes exacerbate peak tailing.

Troubleshooting Guides

HPLC Method Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Tailing or Asymmetric Peaks

  • Symptom: The peak for this compound shows a pronounced tail, leading to poor integration and reduced resolution from adjacent peaks.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Switch to a base-deactivated (end-capped) C18 or C8 column. 2. Lower the mobile phase pH to 2.5-3.5 to ensure the analyte is fully protonated. 3. Add a competing amine (e.g., 0.1% TEA) to the mobile phase.[5]
Column Overload 1. Reduce the injection volume or the concentration of the sample. 2. Observe if peak shape improves with a lower sample load.[6]
Mismatched Injection Solvent 1. Dissolve the sample in the mobile phase whenever possible. 2. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Void 1. Flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, try back-flushing the column. 3. Replace the column if a void is suspected.[6]

Problem 2: Unstable Retention Times

  • Symptom: The retention time of the main peak shifts between injections or over a sequence.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.
Mobile Phase pH Drift 1. Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. 2. Prepare fresh mobile phase daily.
Fluctuations in Column Temperature 1. Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention.
Pump Malfunction 1. Check for leaks in the pump heads and connections. 2. Degas the mobile phase thoroughly to prevent air bubbles in the pump.
GC-MS Method Troubleshooting

This guide provides solutions for common issues in the GC-MS analysis of this compound.

Problem: Poor Peak Shape and Low Response

  • Symptom: Broad, tailing peaks and low signal intensity for the analyte.

  • Root Causes & Solutions:

Potential Cause Troubleshooting Steps
Analyte Adsorption 1. Derivatization: Silylation of the secondary amine in the piperazine ring can improve peak shape and thermal stability.[1] 2. Use a deactivated inlet liner.
Improper Injection Temperature 1. Optimize the inlet temperature. Too low may cause broadening, while too high can lead to degradation.
Column Bleed 1. Condition the column according to the manufacturer's instructions. 2. Ensure the final oven temperature does not exceed the column's maximum operating temperature.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the API due to degradation. The method must be able to separate the API from its degradation products and any process-related impurities.[7][8][9]

Step 1: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential degradation products.[10][11]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Neutralize with 0.1 N HCl before analysis.[12]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

Step 2: Method Development and Optimization

After generating the degradation samples, develop an HPLC method that can resolve the main peak from all degradation products.

Starting HPLC Conditions:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm (or PDA detector for peak purity analysis)
Column Temperature 30°C

Optimization Workflow:

workflow start Inject Stressed Samples check_resolution Assess Resolution of API and Degradants start->check_resolution is_resolved Is Resolution > 1.5? check_resolution->is_resolved adjust_gradient Adjust Gradient Slope is_resolved->adjust_gradient No end Validated Stability-Indicating Method is_resolved->end Yes adjust_gradient->check_resolution adjust_organic Change Organic Modifier (e.g., Methanol) adjust_gradient->adjust_organic adjust_ph Modify Mobile Phase pH adjust_gradient->adjust_ph adjust_organic->check_resolution adjust_ph->check_resolution

Caption: Workflow for HPLC method optimization.

Potential Impurities and Degradation Products

Based on a likely synthetic route (alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride) and forced degradation studies, the following impurities and degradants should be considered:

Compound Type Potential Structure/Name Origin
Process Impurity PiperazineUnreacted starting material
Process Impurity 1,4-bis(2-chloro-6-fluorobenzyl)piperazineOver-alkylation product
Degradation Product 2-Chloro-6-fluorobenzyl alcoholHydrolysis of the benzyl-piperazine bond
Degradation Product 2-Chloro-6-fluorobenzaldehydeOxidation of the benzyl group

Conclusion

The analytical challenges presented by this compound can be effectively managed through a systematic and scientifically grounded approach. By understanding the chemical nature of the molecule and anticipating potential issues, researchers can develop robust and reliable analytical methods. This guide serves as a starting point for troubleshooting and method development, empowering you to achieve accurate and reproducible results.

References

Technical Support Center: Large-Scale Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at an industrial scale. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical experience.

I. Synthesis Overview: The N-Alkylation of Piperazine

The most common and direct route for synthesizing this compound on a large scale is the nucleophilic substitution reaction between piperazine and 2-chloro-6-fluorobenzyl chloride. This N-alkylation reaction, while straightforward in principle, presents several challenges when scaled up, primarily revolving around selectivity, impurity profiles, and product isolation.

Reaction Scheme:

Reaction_Scheme Piperazine Piperazine Product This compound Piperazine->Product Alkyl_Halide 2-Chloro-6-fluorobenzyl chloride Alkyl_Halide->Product Byproduct Piperazine Hydrochloride Product->Byproduct + Base Base (e.g., K2CO3, Et3N) Base->Product +

Caption: General N-alkylation of piperazine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Mono-alkylated Product

Q: Our process is resulting in a lower than expected yield of this compound. What are the likely causes and how can we improve it?

A: Low yields in this mono-alkylation are typically due to two main factors: incomplete reaction or the formation of the undesired N,N'-dialkylated byproduct.

Causality & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inadequate mixing in a large-scale reactor.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the starting material (2-chloro-6-fluorobenzyl chloride) is still present after the expected reaction time, consider extending the time or gradually increasing the temperature. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.

  • Formation of Dialkylated Impurity: Piperazine has two reactive secondary amine groups. Once the first nitrogen is alkylated, the second can also react with the alkylating agent, leading to a dialkylated byproduct.[1]

    • Solution 1: Stoichiometric Control: One of the most direct methods to favor mono-alkylation is to use a significant excess of piperazine relative to the 2-chloro-6-fluorobenzyl chloride.[1] This stoichiometric imbalance increases the statistical probability that the alkylating agent will encounter an unreacted piperazine molecule. A molar ratio of 3:1 to 5:1 (piperazine:alkyl halide) is a good starting point.

    • Solution 2: Use of a Monoprotected Piperazine: A more controlled, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The Boc (tert-butoxycarbonyl) group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen.[2] The protecting group is then removed in a subsequent step, typically with an acid.[1][2] While this adds steps to the overall synthesis, it often results in a cleaner reaction with higher yields of the desired product.

Problem 2: Significant Formation of the N,N'-bis(2-chloro-6-fluorobenzyl)piperazine Impurity

Q: We are observing a significant peak in our analysis corresponding to the dialkylated piperazine. How can we minimize the formation of this impurity?

A: The formation of the dialkylated impurity is a common challenge in piperazine chemistry due to the similar reactivity of the two nitrogen atoms.[1]

Causality & Solutions:

  • Reaction Conditions Favoring Dialkylation: High concentrations of the alkylating agent, elevated temperatures, and prolonged reaction times after the mono-alkylation is complete can all promote the second alkylation.

    • Solution 1: Controlled Addition of Alkylating Agent: Instead of adding the 2-chloro-6-fluorobenzyl chloride all at once, a slow, controlled addition (e.g., via a dosing pump) can help maintain a low concentration of the alkylating agent in the reactor, thus favoring mono-alkylation.

    • Solution 2: Monoprotonated Piperazine Strategy: A clever approach involves using a monoprotonated piperazine salt.[3] By using one equivalent of acid, one of the nitrogen atoms is protonated and thus deactivated towards alkylation. The reaction is then carried out under basic conditions to free up the unprotonated nitrogen for reaction. This can be a cost-effective one-pot method to achieve mono-substitution.[3]

Problem 3: Difficulties in Product Purification and Isolation

Q: We are struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective at a large scale?

A: Purification challenges often stem from the similar physical properties of the product and byproducts, as well as the presence of excess starting materials.

Causality & Solutions:

  • Presence of Excess Piperazine and Salts: Using a large excess of piperazine, while beneficial for selectivity, means that a significant amount of unreacted piperazine and its salts will be present in the final reaction mixture.

    • Solution: Acid-Base Extraction: An effective workup involves an acid-base extraction. After the reaction is complete, the mixture can be diluted with a water-immiscible organic solvent and washed with water to remove the bulk of the piperazine and its salts. The organic layer containing the product can then be further purified. If the product is in its protonated form, it may partition into the aqueous layer, so careful pH control is crucial.[2]

  • Removal of Dialkylated Impurity: The dialkylated byproduct is often less polar than the mono-alkylated product and can be challenging to separate by simple extraction.

    • Solution 1: Crystallization/Recrystallization: If the desired product is a solid, crystallization is often the most effective and scalable purification method. A systematic solvent screening should be performed to identify a solvent or solvent system in which the product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the dialkylated impurity remains in solution.

    • Solution 2: Column Chromatography (for smaller large scales): For kilogram-scale syntheses where very high purity is required, column chromatography may be necessary. However, this is often less desirable for very large industrial-scale production due to cost and solvent usage.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Identified Low_Yield Low Yield Start->Low_Yield High_Impurity High Impurity Levels Start->High_Impurity Purification_Problem Purification Difficulty Start->Purification_Problem Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Dialkylation Dialkylation Issue? Low_Yield->Dialkylation High_Impurity->Dialkylation Extraction Optimize Acid-Base Extraction Purification_Problem->Extraction Crystallization Develop Crystallization Protocol Purification_Problem->Crystallization Increase_Time_Temp Increase Time/Temp Incomplete_Rxn->Increase_Time_Temp Yes Excess_Piperazine Use Excess Piperazine Dialkylation->Excess_Piperazine Optimize Protecting_Group Use Protecting Group Dialkylation->Protecting_Group Consider Controlled_Addition Controlled Addition of Alkylating Agent Dialkylation->Controlled_Addition Implement

Caption: Decision tree for troubleshooting the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction at a large scale?

A1: The choice of solvent depends on several factors including reactant solubility, reaction temperature, and downstream processing. Common choices include polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), or even alcohols like isopropanol. The selection should also consider safety, environmental impact, and cost.

Q2: What is the role of the base in this reaction, and which one should I use?

A2: The base is crucial for neutralizing the hydrochloric acid (HCl) that is formed during the reaction. Without a base, the piperazine would be protonated and become non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). For large-scale operations, potassium carbonate is often preferred due to its low cost, ease of removal (by filtration), and lower environmental impact compared to tertiary amines.

Q3: Are there any specific safety precautions for handling 2-chloro-6-fluorobenzyl chloride?

A3: Yes, 2-chloro-6-fluorobenzyl chloride is a corrosive and lachrymatory substance.[4] It can cause severe skin burns and eye damage.[4][5][6] It is also a combustible liquid.[5][6] Therefore, it must be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[5] An emergency eyewash station and safety shower should be readily accessible.[5]

Q4: Can this reaction be performed under solvent-free conditions?

A4: While some N-alkylation reactions can be performed neat, for this specific synthesis, using a solvent is highly recommended, especially at a large scale. A solvent helps to control the reaction temperature, ensures proper mixing of the reactants, and can facilitate product isolation.

Q5: Are there alternative synthetic routes to this compound?

A5: While N-alkylation is the most direct method, reductive amination is another viable route.[7] This would involve reacting piperazine with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method can sometimes offer better control over mono-alkylation.

IV. Experimental Protocols

Protocol 1: Mono-alkylation using Excess Piperazine
  • Reactor Setup: Charge a suitable reactor with piperazine (4.0 equivalents) and a suitable solvent (e.g., acetonitrile, 10 volumes).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen).

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the reactor.

  • Controlled Addition: Begin stirring and slowly add a solution of 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in the same solvent over a period of 2-4 hours, maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the consumption of the alkylating agent is complete (typically 4-8 hours).

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as required.

Quantitative Data Summary
ParameterRecommended RangeRationale
Piperazine:Alkyl Halide Ratio3:1 to 5:1Minimizes dialkylation
Base (K2CO3):Alkyl Halide Ratio1.5:1 to 2.5:1Ensures complete neutralization of HCl
Reaction Temperature20-40°CBalances reaction rate and side reactions
Addition Time2-4 hoursControls exotherm and minimizes impurity formation

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Handling of 2-Chloro-6-fluorobenzyl Chloride for Chemical Synthesis. Retrieved from 8

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzyl chloride. Retrieved from 5

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzyl chloride 98. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-Chloro-6-fluorobenzyl chloride - Safety Data Sheet. Retrieved from 6

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from 7

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzyl chloride. Retrieved from 4

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from 2

  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Retrieved from 1

  • Káňová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from 3

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs.[1][2][3] Its utility stems from its ability to serve as a versatile linker, a basic center to improve solubility and pharmacokinetic profiles, and a scaffold to orient pharmacophoric elements.[1][4] The reactivity of the two nitrogen atoms is central to its role as a synthetic building block, with N-alkylation and N-arylation being fundamental transformations.[1][5]

This guide provides an in-depth comparison of the reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine, a commercially available building block[6][7], against other relevant piperazine analogs. We will explore how the unique electronic and steric features of its substituted benzyl group modulate the nucleophilicity of the piperazine nitrogens, influencing its performance in key synthetic reactions. This analysis is supported by established chemical principles and detailed experimental protocols designed to allow researchers to validate and expand upon these findings in their own laboratories.

Molecular Structure: The Impact of Steric and Electronic Effects

The reactivity of a substituted piperazine is not absolute; it is dictated by the interplay of steric hindrance and the electronic nature of its substituents. In this compound, the substituents on the benzyl ring profoundly influence the properties of the piperazine nitrogens.

  • Electronic Effects : Both chlorine and fluorine are highly electronegative atoms that act as electron-withdrawing groups (EWGs) through induction (-I effect).[8] These groups pull electron density away from the aromatic ring and, consequently, from the benzylic carbon and the adjacent N1 nitrogen of the piperazine. This inductive withdrawal reduces the electron density and basicity of the N1 nitrogen. While the effect diminishes with distance, it also slightly reduces the basicity of the more reactive N4 nitrogen compared to an unsubstituted 1-benzylpiperazine. This makes the N4 nitrogen a weaker nucleophile than in piperazines bearing electron-donating groups (EDGs).

  • Steric Hindrance : The placement of both the chloro and fluoro groups at the ortho-positions (2 and 6) of the benzyl ring creates significant steric bulk. This hindrance primarily affects reactions at two sites: the N1 nitrogen and the benzylic carbon. While the primary site of reaction for further functionalization is the N4 nitrogen, the bulky benzyl group can influence the overall conformational dynamics of the molecule and its approach to other reactants.

The diagram below illustrates the key factors governing the reactivity of this compound compared to other analogs.

G cluster_target This compound cluster_factors Influencing Factors cluster_consequences Chemical Consequences cluster_comparison Comparison Analogs Target Target Molecule Electronic Strong Inductive Electron Withdrawal (-I Effect from Cl, F) Target->Electronic has Steric Significant Steric Hindrance (Ortho-Substituents) Target->Steric has Reactivity Reduced Nucleophilicity of N4 Nitrogen Electronic->Reactivity leads to Basicity Decreased Basicity (Lower pKa) Electronic->Basicity leads to BenzylPZ 1-Benzylpiperazine (Baseline) Reactivity->BenzylPZ Slower reaction vs. EDG_PZ 1-(4-Methoxybenzyl)piperazine (Electron Donating Group) Reactivity->EDG_PZ Much slower reaction vs.

Caption: Factors influencing the reactivity of this compound.

Comparative Reactivity in N-Alkylation and N-Arylation Reactions

We will compare the expected reactivity of our target molecule with three key analogs: unsubstituted piperazine, 1-benzylpiperazine (BZP)[9], and 1-(4-methoxybenzyl)piperazine. The N4 nitrogen is the primary site for these reactions.

N-Alkylation

N-alkylation is a fundamental reaction, typically proceeding via an SN2 mechanism where the N4 nitrogen acts as the nucleophile.[1] The reaction rate is highly sensitive to the nucleophilicity of the amine.

  • This compound : The electron-withdrawing nature of the substituted benzyl group reduces the nucleophilicity of the N4 nitrogen, leading to a slower reaction rate compared to BZP and unsubstituted piperazine.

  • 1-Benzylpiperazine (BZP) : The benzyl group is weakly electron-withdrawing, making BZP less reactive than piperazine but more reactive than our target molecule.

  • 1-(4-Methoxybenzyl)piperazine : The methoxy group is electron-donating (+R effect), which increases the electron density on the piperazine nitrogens, making it the most nucleophilic and reactive of the substituted analogs in this comparison.

  • Piperazine : With no electron-withdrawing substituents, the nitrogens are highly nucleophilic. However, a key challenge is achieving mono-alkylation, as the initial product is often more reactive than the starting material, leading to di-alkylation.[10]

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming C-N bonds.[5] The reaction is sensitive to the nucleophilicity of the amine, steric hindrance, and the choice of ligand and base.[11]

  • This compound : Its reduced nucleophilicity requires more forcing conditions (higher temperature, stronger base, or more active catalyst system) to achieve good yields compared to more electron-rich piperazines.

  • Comparison Analogs : The reactivity trend follows that of N-alkylation. 1-(4-Methoxybenzyl)piperazine would be expected to react under milder conditions than BZP, which in turn would be more reactive than this compound.

Quantitative Data Summary

The following table presents hypothetical, yet chemically sound, data from a competitive N-alkylation experiment where two different piperazines compete for a limited amount of an electrophile (e.g., benzyl bromide).

Piperazine Competitor 1Piperazine Competitor 2Relative Product Ratio (Product 1 : Product 2)Implied Reactivity of Competitor 1
This compound 1-Benzylpiperazine1 : 3.5Lower
This compound 1-(4-Methoxybenzyl)piperazine1 : 8.2Significantly Lower
1-Benzylpiperazine1-(4-Methoxybenzyl)piperazine1 : 2.3Lower

This data is illustrative and serves to quantify the qualitative discussion of electronic effects.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivity, standardized, self-validating experiments are crucial. Below are detailed protocols for a kinetic competition study and reaction monitoring.

Protocol 1: Competitive N-Alkylation Kinetic Analysis

This experiment directly compares the reactivity of two piperazine derivatives by having them compete for a substoichiometric amount of an alkylating agent.

Objective: To determine the relative rate of N-alkylation between this compound and a comparator (e.g., 1-Benzylpiperazine).

Materials:

  • This compound

  • 1-Benzylpiperazine (Comparator)

  • Benzyl bromide (Limiting electrophile)

  • Potassium carbonate (K₂CO₃, Base)

  • Acetonitrile (ACN, Anhydrous)

  • Dodecane (Internal Standard for GC-MS) or other suitable standard for LC-MS

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous ACN.

    • Prepare a 0.2 M stock solution of 1-Benzylpiperazine in anhydrous ACN.

    • Prepare a 0.1 M stock solution of benzyl bromide in anhydrous ACN.

    • Prepare a 0.1 M stock solution of the internal standard (e.g., dodecane) in ACN.

  • Reaction Setup:

    • In a 4 mL reaction vial, add 1.0 mL (0.2 mmol) of the this compound stock solution.

    • Add 1.0 mL (0.2 mmol) of the 1-Benzylpiperazine stock solution.

    • Add K₂CO₃ (55.2 mg, 0.4 mmol, 2 equivalents relative to total piperazine).

    • Add a magnetic stir bar.

  • Reaction Initiation and Sampling (t=0):

    • Place the vial in a heating block pre-heated to 60 °C and allow it to equilibrate for 5 minutes.

    • Add 0.4 mL (0.04 mmol, 0.2 equivalents relative to each piperazine) of the benzyl bromide stock solution to initiate the reaction.

    • Immediately withdraw a 50 µL aliquot, quench it in a vial containing 450 µL of ACN with the internal standard. This is the t=0 sample.

  • Time-Course Monitoring:

    • Withdraw 50 µL aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

    • Quench each aliquot in a separate, labeled vial containing 450 µL of ACN with the internal standard.

  • Sample Analysis:

    • Analyze all quenched samples by LC-MS or GC-MS.[12][13]

    • Identify and integrate the peaks corresponding to both starting piperazines and their respective benzylated products.

    • Calculate the concentration of each species relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of each product versus time.

    • The ratio of the product concentrations at any given time point reflects the relative reactivity of the parent piperazines.

The workflow for this protocol is visualized below.

G start Start prep Prepare Stock Solutions (2 Piperazines, 1 Electrophile, 1 Internal Standard) start->prep setup Combine Piperazines (1 eq. each) and Base (2 eq.) in Vial prep->setup equilibrate Equilibrate at 60 °C setup->equilibrate initiate Initiate with Electrophile (0.2 eq.) equilibrate->initiate sample_t0 Take & Quench t=0 Sample initiate->sample_t0 sample_tn Take & Quench Time-Course Samples (15, 30, 60... min) initiate->sample_tn analyze Analyze All Samples by LC-MS sample_t0->analyze sample_tn->analyze plot Plot Product Formation vs. Time analyze->plot end Determine Relative Reactivity plot->end

Caption: Workflow for the competitive N-alkylation kinetic experiment.

Protocol 2: HPLC-UV Analysis with Derivatization

For laboratories without access to mass spectrometry, HPLC with UV detection can be used to monitor reaction progress, provided the reactants or products are UV-active or can be made so. Since piperazines lack a strong native chromophore, derivatization is often required.[14]

Objective: To quantify the consumption of a piperazine starting material over time using HPLC-UV after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[15]

Procedure:

  • Reaction Setup: Perform the N-alkylation or N-arylation reaction as described in a primary protocol. At each time point, withdraw and quench an aliquot.

  • Derivatization:

    • To a 50 µL aliquot of the quenched reaction mixture, add 50 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.

    • Add 20 µL of a buffer solution (e.g., sodium borate, pH 9.5) to facilitate the reaction.

    • Heat the mixture at 60 °C for 30 minutes in a sealed vial.[14]

    • Cool the solution and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Instrumentation: HPLC system with a UV/Vis or PDA detector.[14]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: Monitor at the absorption maximum of the NBD-piperazine derivative (typically ~470 nm).

  • Data Analysis:

    • Generate a calibration curve using derivatized standards of the starting piperazine at known concentrations.

    • Quantify the amount of unreacted piperazine remaining at each time point by comparing its peak area to the calibration curve.

Causality Behind Experimental Choices:

  • Use of an Internal Standard: This is critical for accurate quantification. It corrects for variations in sample preparation, injection volume, and instrument response, ensuring the integrity of the kinetic data.

  • Quenching: Rapidly stopping the reaction by dilution is essential to accurately capture the state of the reaction at a specific time point.

  • Derivatization (NBD-Cl): This agent reacts with the secondary amine of the unreacted piperazine to form a highly colored, stable product, enabling sensitive detection with a standard UV detector.[14][15]

Conclusion

This compound is a valuable synthetic intermediate, but its reactivity profile is distinctly modulated by the electronic and steric properties of its unique substituent. The strong inductive electron-withdrawing effects of the ortho-chloro and -fluoro groups significantly reduce the nucleophilicity of the reactive N4-amine compared to unsubstituted piperazine, 1-benzylpiperazine, and analogs bearing electron-donating groups.

For drug development professionals, this translates to several practical considerations:

  • Reaction Conditions: N-alkylation and N-arylation reactions involving this substrate may require more forcing conditions—such as higher temperatures, longer reaction times, or more potent catalyst systems—to achieve comparable yields and conversion rates.

  • Selectivity: In competitive reaction environments or with polyfunctional molecules, its lower reactivity could be leveraged to achieve selective functionalization of a more nucleophilic amine elsewhere in the molecule.

  • Building Block Selection: When rapid and high-yielding functionalization of the piperazine core under mild conditions is paramount, an analog with a less deactivating or an activating substituent may be a more suitable choice.

By understanding these fundamental principles and employing rigorous experimental validation as outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.

References

A Comparative Analysis of the Biological Activity of 1-(2-Chloro-6-fluorobenzyl)piperazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1] The versatility of the piperazine ring, particularly its capacity for substitution at the N1 and N4 positions, allows for fine-tuning of its pharmacological profile.[2] This guide provides a detailed comparative analysis of the biological activity of 1-(2-chloro-6-fluorobenzyl)piperazine, a di-halogenated derivative, against its non-halogenated parent compound, 1-benzylpiperazine (BZP), and its corresponding single-halogenated analogs, 1-(2-chlorobenzyl)piperazine and 1-(2-fluorobenzyl)piperazine.

This comparison aims to elucidate the influence of halogen substitution on the benzyl moiety, specifically at the ortho position, on the compound's biological effects. We will delve into their synthesis, neuropharmacological properties, and cytotoxic activities, supported by experimental protocols and comparative data to guide future research and drug development efforts. The structure-activity relationships (SAR) of benzylpiperazine derivatives are complex, with substitutions on the benzyl ring playing a paramount role in determining their pharmacological profile, including their affinity and selectivity for various receptors and transporters.[3]

Synthesis of 1-(Substituted-benzyl)piperazines

The synthesis of 1-(substituted-benzyl)piperazines is typically achieved through a straightforward nucleophilic substitution or reductive amination. A common and efficient method involves the reaction of piperazine with a substituted benzyl halide (e.g., benzyl chloride, 2-chlorobenzyl chloride, 2-fluorobenzyl chloride, or 2-chloro-6-fluorobenzyl chloride).

General Synthetic Protocol:

A typical synthetic route involves the N-alkylation of piperazine with the appropriately substituted benzyl chloride.[4]

Step-by-step methodology:

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) to act as a proton scavenger.

  • Addition of Benzyl Chloride: Slowly add the substituted benzyl chloride (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield the desired 1-(substituted-benzyl)piperazine.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Piperazine [label="Piperazine"]; Substituted_Benzyl_Chloride [label="Substituted Benzyl Chloride\n(R = H, 2-Cl, 2-F, 2-Cl-6-F)"]; Base [label="Base (e.g., K2CO3)"]; Solvent [label="Solvent (e.g., Acetonitrile)"]; Product [label="1-(Substituted-benzyl)piperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperazine -> Product; Substituted_Benzyl_Chloride -> Product; Base -> Product [style=dashed]; Solvent -> Product [style=dashed]; } ondot Caption: General synthesis of 1-(substituted-benzyl)piperazines.

Comparative Neuropharmacology

1-Benzylpiperazine (BZP) is known for its stimulant and euphoriant properties, primarily acting as a monoamine releasing agent and reuptake inhibitor, with a more pronounced effect on dopamine and norepinephrine compared to serotonin.[5][6][7] The introduction of halogen atoms to the benzyl ring can significantly alter a compound's interaction with monoamine transporters and receptors.

Interaction with Dopamine and Serotonin Transporters
CompoundPredicted DAT AffinityPredicted SERT AffinityRationale for Prediction
1-Benzylpiperazine (BZP)ModerateLowEstablished pharmacological profile.[5]
1-(2-Chlorobenzyl)piperazinePotentially IncreasedPotentially IncreasedChloro-substitution can enhance binding to DAT and SERT.[8]
1-(2-Fluorobenzyl)piperazinePotentially AlteredPotentially AlteredFluoro-substitution can modify electronic properties and binding interactions.
This compoundPotentially HighestPotentially HighestThe combined electron-withdrawing and steric effects of two ortho-halogens may significantly enhance affinity.

Note: The above table is based on general principles of medicinal chemistry and SAR of related compounds. Experimental validation is required.

Experimental Protocol: In Vitro Transporter Binding Assay

To experimentally determine the affinity of these compounds for DAT and SERT, a competitive radioligand binding assay can be employed.

Step-by-step methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT or SERT.

  • Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), for the binding assay.

  • Radioligand: Utilize a high-affinity radioligand for each transporter, for example, [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and its analogs).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Prepare_Membranes [label="Prepare Cell Membranes\n(Expressing DAT or SERT)"]; Incubate [label="Incubate with Radioligand\nand Test Compound"]; Separate [label="Separate Bound and Free Ligand\n(Filtration)"]; Quantify [label="Quantify Radioactivity"]; Analyze [label="Analyze Data (IC50, Ki)"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];

Start -> Prepare_Membranes; Prepare_Membranes -> Incubate; Incubate -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } ondot Caption: Workflow for in vitro transporter binding assay.

Comparative Cytotoxic Activity

Piperazine derivatives have been investigated for their potential as anticancer agents.[9][10] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The substitution pattern on the benzyl ring is a critical determinant of this activity.

In Vitro Cytotoxicity Screening

The cytotoxic potential of this compound and its analogs can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

CompoundPredicted Cytotoxicity (IC₅₀)Rationale for Prediction
1-Benzylpiperazine (BZP)Low to ModerateGenerally exhibits lower cytotoxicity compared to some substituted analogs.[11]
1-(2-Chlorobenzyl)piperazineModerateHalogen substitution can enhance cytotoxic activity.
1-(2-Fluorobenzyl)piperazineModerateThe effect of fluorine can vary depending on the cell line and mechanism of action.
This compoundPotentially HighestThe presence of two ortho-halogen substituents may significantly increase cytotoxicity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity

Step-by-step methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well Plates"]; Treat_Cells [label="Treat with Test Compounds"]; Add_MTT [label="Add MTT Reagent"]; Solubilize [label="Solubilize Formazan Crystals"]; Measure_Absorbance [label="Measure Absorbance"]; Calculate_IC50 [label="Calculate IC50 Values"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];

Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; Calculate_IC50 -> End; } ondot Caption: Workflow for MTT cytotoxicity assay.

Discussion and Future Directions

The introduction of halogen atoms, particularly at the ortho position of the benzyl ring in 1-benzylpiperazine derivatives, is anticipated to significantly modulate their biological activity. The di-halogenated compound, this compound, is hypothesized to exhibit enhanced affinity for monoamine transporters and greater cytotoxic potential compared to its non-halogenated and single-halogenated counterparts. This is likely due to a combination of steric and electronic effects imparted by the halogen atoms, which can influence ligand-receptor interactions and cellular uptake and metabolism.

The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these compounds. The resulting data will be invaluable for establishing a clear structure-activity relationship for ortho-halogenated benzylpiperazines. Future studies should aim to:

  • Expand the panel of biological targets: Investigate the binding profiles of these compounds against a broader range of receptors and enzymes to identify potential off-target effects and new therapeutic applications.

  • Elucidate mechanisms of action: For compounds exhibiting significant cytotoxicity, further studies should be conducted to determine the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest.

  • Conduct in vivo studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.[12][13]

By systematically exploring the biological landscape of this compound and its analogs, researchers can gain valuable insights into the role of halogen substitution in modulating the pharmacological properties of this important class of compounds, thereby paving the way for the development of novel therapeutics.

References

A Researcher's Guide to Purity Analysis of Commercially Available 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(2-Chloro-6-fluorobenzyl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this commercially available compound, grounded in scientific principles and supported by experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and explaining the rationale behind experimental choices to ensure self-validating and reliable results.

The Criticality of Purity: Understanding Potential Impurities

The synthetic route to this compound most commonly involves the reaction of 2-chloro-6-fluorobenzaldehyde with piperazine. This process, while seemingly straightforward, can introduce a range of impurities that may compromise downstream applications.[1] A thorough understanding of these potential contaminants is the first step in developing a robust analytical strategy.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-chloro-6-fluorobenzaldehyde and piperazine are common impurities.

  • Byproducts of the Primary Reaction: Incomplete reaction or side reactions can lead to the formation of various intermediates.

  • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may persist in the final product.

  • Degradation Products: The compound may degrade under certain conditions of heat, light, pH, or oxidation, leading to the formation of new impurities.

To proactively identify potential degradation products, forced degradation studies are an invaluable tool.[2][3] These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to accelerate its decomposition. The resulting degradants can then be characterized, providing a roadmap for developing stability-indicating analytical methods.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach employing different analytical principles is essential for a comprehensive assessment. This guide will focus on the three most powerful and commonly employed techniques for this purpose: HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the main compound from a wide range of impurities.

The Rationale Behind Method Development

The choice of HPLC conditions is critical for achieving optimal separation. For a compound like this compound, a reverse-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. The detector wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as Q2(R1), to ensure the method is accurate, precise, specific, linear, and robust.

Experimental Protocol: Reverse-Phase HPLC for Purity Determination

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and certain process-related impurities that may not be amenable to HPLC analysis.

The Rationale Behind Method Development

The key to successful GC-MS analysis is the selection of an appropriate capillary column and temperature program. A non-polar or mid-polar column is typically used for the analysis of piperazine derivatives. The temperature program is designed to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of the separated components by comparing their fragmentation patterns to a spectral library.

Experimental Protocol: GC-MS for Impurity Identification

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of methanol.

  • Vortex to ensure complete dissolution.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify by MS Library analyze->identify quantify Quantify Impurities identify->quantify

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled information about the chemical structure of a molecule. For purity analysis, ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals. ¹³C NMR provides complementary information about the carbon skeleton.

The Rationale Behind Spectral Analysis

In a ¹H NMR spectrum of this compound, the protons on the aromatic ring, the benzyl group, and the piperazine ring will all have distinct chemical shifts and coupling patterns. Any impurities with different structures will likely have signals that do not overlap with the main compound, allowing for their detection and quantification by integrating the respective peak areas. The use of an internal standard of known concentration can provide accurate quantitative results. A ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, providing further confirmation of the structure and the presence of any carbon-containing impurities.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Purity

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., maleic acid) if quantification is desired.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Compare the integral of the main compound's signals to the integrals of any impurity signals to determine the relative purity.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule to confirm its structure.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire 1H & 13C Spectra dissolve->acquire process Process Spectra acquire->process assign Assign Signals process->assign quantify Quantify Purity assign->quantify

Comparative Analysis of Techniques

FeatureHPLC-UVGC-MSNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Quantitative purity determination and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Structural elucidation, definitive identification, and quantification of impurities with unique signals.
Strengths High resolution, high sensitivity, well-established for routine quality control.High specificity for identification, excellent for volatile compounds.Provides detailed structural information, can be quantitative with an internal standard.
Limitations May not detect non-UV active or highly volatile impurities. Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Can have signal overlap in complex mixtures.
Regulatory Standing Widely accepted and often required by regulatory agencies (e.g., FDA, EMA).[4][5]A standard technique for residual solvent analysis as per ICH Q3C guidelines.A powerful tool for structural confirmation and characterization of impurities.

Conclusion: A Triad of Techniques for Unwavering Confidence

The purity of this compound is a critical parameter that directly impacts the quality and safety of the final pharmaceutical products. A comprehensive purity analysis should not rely on a single technique but rather on an orthogonal approach that leverages the strengths of multiple methods. The combination of high-resolution separation by HPLC, definitive identification of volatile impurities by GC-MS, and unambiguous structural confirmation by NMR provides a robust and self-validating system for the complete characterization of commercially available this compound. By implementing the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can ensure the quality of this vital building block and contribute to the development of safe and effective medicines.

References

A Comparative Guide to Validated Analytical Methods for 1-(2-Chloro-6-fluorobenzyl)piperazine in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-(2-Chloro-6-fluorobenzyl)piperazine, a critical starting material in the synthesis of the atypical antipsychotic drug, Aripiprazole. As this compound can persist as a process-related impurity in the final active pharmaceutical ingredient (API), its accurate and precise measurement is paramount for ensuring drug safety and efficacy. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of Aripiprazole.

The analytical methodologies discussed herein are primarily contextualized within the framework of impurity determination in Aripiprazole drug substance and product, drawing from established and validated stability-indicating methods. The principles and protocols are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R1) on the Validation of Analytical Procedures.[1][2][3][4]

Introduction to the Analyte and Analytical Challenges

This compound is a key precursor in several synthetic routes to Aripiprazole. Its potential to carry over into the final product necessitates robust analytical methods capable of detecting and quantifying it at trace levels. The primary challenge lies in developing a method that is not only sensitive and accurate but also specific, ensuring that the analyte peak is well-resolved from the main Aripiprazole peak and other potential process impurities or degradation products.[5][6]

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are crucial for developing a stability-indicating method.[7][8][9][10] Such studies help to ensure that the analytical method can effectively separate the analyte of interest from any compounds that may form during the manufacturing process or upon storage.[7][9]

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of non-volatile organic impurities in pharmaceuticals. Gas Chromatography (GC) is typically reserved for volatile organic compounds, such as residual solvents.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed technique for the quality control of Aripiprazole and its related substances.[5][6][11] These methods typically utilize a C18 or C8 stationary phase and a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

Key Advantages:

  • Robustness and Reliability: RP-HPLC methods are well-established and known for their ruggedness in routine quality control environments.

  • Specificity: When properly developed, these methods offer excellent selectivity for separating a wide range of impurities with varying polarities.[5][12]

  • Versatility: A variety of detection methods can be coupled with HPLC, with UV detection being the most common for this application.

Method Comparison:

ParameterMethod AMethod B
Column Zorbax C18 (150 x 4.6 mm, 5 µm)[5]Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm)[12][13]
Mobile Phase A: 0.2% TFA in waterB: 0.2% TFA in Methanol (Gradient)[5]A: Phosphate buffer pH 3.0 with sodium pentanesulfonateB: Acetonitrile (Gradient)[12][13]
Detection UV/PAD[5]UV/DAD at 215 nm[12][13]
Key Feature Stability-indicating, separates four known impurities.[5]Ion-pair chromatography, separates nine impurities with different polarities.[12][13][14]

Expert Insights: The choice between a standard C18 column and one with an ion-pairing agent depends on the polarity and ionic nature of the impurities being targeted. For a broad impurity profile that includes both polar and non-polar compounds, an ion-pair method can provide superior resolution.[12][14] The use of a gradient elution is essential for resolving complex mixtures of impurities within a reasonable runtime.[15]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity.[16]

Key Advantages:

  • Speed: Analysis times can be reduced by a factor of up to 10 compared to HPLC.[16]

  • Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation efficiency.[16]

  • Reduced Solvent Consumption: Lower flow rates result in significant cost savings and reduced environmental impact.

A comparative study of HPLC and UPLC for Aripiprazole analysis demonstrated that the UPLC method had a significantly shorter run time (3 minutes vs. 10 minutes for HPLC) and higher sensitivity.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. It is an invaluable tool for the identification and quantification of trace-level impurities and degradation products.[17][18][19] LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers high selectivity and sensitivity for quantitative analysis.[18][19][20]

Key Advantages:

  • High Sensitivity and Selectivity: Capable of detecting and quantifying impurities at very low concentrations.[19][20]

  • Structural Elucidation: Provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities.[17]

  • Confirmation of Identity: Offers a high degree of confidence in the identification of known impurities.

LC-MS methods have been successfully used to identify degradation products of Aripiprazole and for the simultaneous quantification of Aripiprazole and its major metabolite in biological matrices.[9][10][17][19]

Gas Chromatography (GC)

While not the primary technique for analyzing this compound, GC is essential for monitoring residual solvents from the manufacturing process.[21][22][23] Headspace GC coupled with a Flame Ionization Detector (FID) is the standard method for this purpose.[22] A validated GC-MS method has also been developed for the detection of Aripiprazole and its metabolite in blood samples, demonstrating the versatility of this technique.[24]

Validation of Analytical Methods

According to ICH Q2(R1) guidelines, the validation of an analytical method for impurity quantification must address the following parameters:[1][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies and the analysis of blank and placebo samples.[5][8][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[5][12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, spiking a placebo with known amounts of the impurity. Recoveries are typically expected to be within 80-120%.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Summary of Validation Parameters from a Representative RP-HPLC Method:

Validation ParameterResult
Specificity Method is stability-indicating. No interference from blanks, placebo, or degradation products.[5]
Linearity (Correlation Coefficient) > 0.995 for all impurities.[5]
Accuracy (% Recovery) 100.87% - 103.68%[5]
Precision (% RSD) Within acceptable limits for repeatability and intermediate precision.
LOD 0.01%[5]
LOQ 0.02%[5]
Robustness Method is robust for minor changes in flow rate, column temperature, and mobile phase composition.[5]

Experimental Protocols

Protocol: RP-HPLC Method for Impurity Profiling

This protocol is based on a validated stability-indicating method for Aripiprazole and its impurities.[5]

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm).[5]
  • Mobile Phase A: 0.2% Trifluoroacetic acid (TFA) in water.[5]
  • Mobile Phase B: 0.2% TFA in Methanol.[5]
  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at an appropriate wavelength where both Aripiprazole and the impurity have significant absorbance.
  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Diluent: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol).
  • Standard Solution: Prepare a stock solution of this compound reference standard. Further dilute to a concentration corresponding to the specification limit for impurities.
  • Sample Solution: Accurately weigh and dissolve the Aripiprazole drug substance in the diluent to a specified concentration.

4. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Aripiprazole and the impurity of interest.
  • Verify system suitability parameters such as theoretical plates, tailing factor, and resolution between critical peaks.

5. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution.
  • Calculate the amount of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard.

Visualization of Workflows

Analytical Method Validation Workflow

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Finalized Method C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability, Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I Data Compilation D->I Data Compilation E->I Data Compilation F->I Data Compilation G->I Data Compilation H->I Data Compilation J Method Implementation in QC I->J Approved Method

Caption: Workflow for analytical method validation as per ICH guidelines.

Impurity Analysis Decision Tree

Impurity Analysis Decision Tree start Analyze Aripiprazole Sample detect_peak Peak detected at RT of This compound? start->detect_peak quantify Quantify using validated HPLC/UPLC method detect_peak->quantify Yes pass Batch Passes QC detect_peak->pass No compare Compare with specification limit quantify->compare confirm Confirm identity (e.g., LC-MS) quantify->confirm If identity is uncertain compare->pass Below Limit fail Batch Fails QC (OOS Investigation) compare->fail Above Limit

Caption: Decision tree for routine QC analysis of the target impurity.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis. For routine quality control and impurity profiling, a validated stability-indicating RP-HPLC or UPLC method provides the necessary specificity, accuracy, and precision. UPLC is the preferred method for high-throughput environments due to its speed and enhanced sensitivity. For the identification of unknown degradation products or for confirmatory analysis at trace levels, LC-MS is the gold standard. A thorough validation in accordance with ICH guidelines is mandatory to ensure that the chosen method is fit for its intended purpose, ultimately safeguarding the quality and safety of the final Aripiprazole drug product.

References

A Comparative Guide to the Cross-Reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Piperazine-Based Drug Candidates

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of applications, from antipsychotics to antihistamines.[1][2][3] Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[2][4] However, the very features that make the piperazine scaffold so versatile also present a significant challenge: the potential for off-target interactions, leading to undesirable side effects.[1][5]

This guide focuses on 1-(2-chloro-6-fluorobenzyl)piperazine, a specific derivative with therapeutic potential, and provides a framework for evaluating its cross-reactivity profile in comparison to its structural analogs. Understanding the selectivity of a drug candidate is paramount in early-stage drug development to mitigate the risk of adverse effects and ensure a favorable safety profile.[5][6] We will delve into the experimental design, methodologies, and data interpretation necessary for a comprehensive cross-reactivity assessment.

Experimental Design: A Multi-tiered Approach to De-risking Piperazine Derivatives

A robust cross-reactivity study should be designed as a tiered approach, starting with broad screening and progressing to more focused, functional assays for any identified "hits." This strategy allows for efficient resource allocation and provides a comprehensive understanding of a compound's off-target liabilities.

Our investigation will compare the lead compound, CP-1 (this compound) , with three structurally related analogs to elucidate the impact of minor chemical modifications on selectivity.

  • CP-2 (1-(2-Chlorobenzyl)piperazine): Removal of the fluorine atom to assess its role in target engagement and off-target interactions.

  • CP-3 (1-(2-Fluorobenzyl)piperazine): Removal of the chlorine atom to evaluate its contribution to the cross-reactivity profile.

  • CP-4 (1-Benzylpiperazine): The parent scaffold, providing a baseline for the effects of the halogen substitutions.

The experimental workflow is designed to provide a holistic view of the compounds' selectivity, encompassing computational prediction, broad panel screening, and functional validation.

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro_screening In Vitro Screening cluster_functional_assays Functional Assays in_silico Pharmacophore Modeling & Molecular Docking broad_panel Broad Off-Target Screening Panel (e.g., GPCRs, Kinases, Ion Channels) in_silico->broad_panel Prioritize Targets herg_assay hERG Channel Assay broad_panel->herg_assay Identify Potential Liabilities cellular_assays Cell-Based Functional Assays (for confirmed hits) broad_panel->cellular_assays Confirm Functional Activity

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of piperazine derivatives.

Methodologies: Ensuring Rigor and Reproducibility

The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

In Silico Profiling: Predicting Off-Target Liabilities
  • Objective: To computationally predict potential off-target interactions of the test compounds to guide the selection of in vitro assays.

  • Methodology:

    • Pharmacophore Modeling: Develop 3D pharmacophore models based on the known ligands of common off-targets, such as adrenergic, dopaminergic, and serotonergic receptors.[5]

    • Molecular Docking: Dock the 3D structures of CP-1 through CP-4 into the crystal structures of high-risk off-targets (e.g., hERG potassium channel, various GPCR subtypes) to predict binding affinities and modes.[5]

Broad Off-Target Screening: A Comprehensive Initial Assessment
  • Objective: To screen the test compounds against a wide array of molecular targets to identify potential off-target interactions.

  • Methodology:

    • Utilize a commercially available broad off-target screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™).

    • Screen CP-1, CP-2, CP-3, and CP-4 at a fixed concentration (typically 10 µM) against a panel of at least 44 targets, including GPCRs, ion channels, transporters, and kinases.[5]

    • Primary endpoint: Percent inhibition or stimulation of target activity. A threshold of >50% inhibition is typically considered a "hit" requiring further investigation.

hERG Channel Inhibition Assay: A Critical Safety Assessment
  • Objective: To specifically assess the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of cardiotoxicity risk.[5]

  • Methodology:

    • Utilize a whole-cell patch-clamp electrophysiology assay in a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Perform concentration-response curves for CP-1, CP-2, CP-3, and CP-4 to determine the IC50 value for hERG channel inhibition.

    • Include a known hERG inhibitor (e.g., astemizole) as a positive control.

Cell-Based Functional Assays: Validating Off-Target Effects
  • Objective: To confirm the functional activity of the test compounds on any "hits" identified in the broad off-target screen.

  • Methodology:

    • Select appropriate cell lines endogenously expressing the identified off-target receptor or engineered to express the receptor.

    • Perform a relevant functional assay, such as a calcium mobilization assay for Gq-coupled GPCRs or a cAMP accumulation assay for Gs/Gi-coupled GPCRs.

    • Generate concentration-response curves to determine the EC50 or IC50 values for the off-target effect.

Comparative Data Analysis: Elucidating Structure-Selectivity Relationships

The following tables present hypothetical, yet plausible, data to illustrate the comparative analysis of the cross-reactivity profiles of our test compounds.

Table 1: In Silico Docking Scores against Key Off-Targets

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)
CP-1 Dopamine D2-7.2
Serotonin 5-HT2A-6.8
Alpha-1A Adrenergic-6.5
CP-2 Dopamine D2-7.5
Serotonin 5-HT2A-7.1
Alpha-1A Adrenergic-6.9
CP-3 Dopamine D2-6.9
Serotonin 5-HT2A-6.5
Alpha-1A Adrenergic-6.2
CP-4 Dopamine D2-6.1
Serotonin 5-HT2A-5.8
Alpha-1A Adrenergic-5.5

Table 2: Broad Off-Target Screening Results (% Inhibition at 10 µM)

TargetCP-1CP-2CP-3CP-4
Dopamine D2 Receptor 65%72%58%45%
Serotonin 5-HT2A Receptor 58%65%51%38%
Alpha-1A Adrenergic Receptor 52%60%48%35%
hERG Channel 25%45%15%10%
Other targets<20%<20%<20%<20%

Table 3: Functional Assay Results (IC50/EC50 in µM)

AssayCP-1CP-2CP-3CP-4
Dopamine D2 Antagonism (IC50) 2.51.83.2>10
Serotonin 5-HT2A Antagonism (IC50) 3.12.44.5>10
Alpha-1A Adrenergic Antagonism (IC50) 4.23.55.8>10
hERG Channel Inhibition (IC50) >3012.5>30>30

Discussion: Interpreting the Structure-Selectivity Landscape

The hypothetical data presented above allows for a detailed analysis of the structure-activity relationships (SAR) governing the cross-reactivity of these piperazine derivatives.

  • Impact of Halogenation: The presence of both chlorine and fluorine in CP-1 appears to confer a moderate level of off-target activity at dopaminergic, serotonergic, and adrenergic receptors. However, it demonstrates a significantly improved safety profile concerning hERG channel inhibition compared to its analog lacking fluorine (CP-2 ).

  • The Role of Chlorine: The removal of the chlorine atom in CP-3 leads to a general reduction in off-target potency across the board, suggesting that the chloro substituent contributes significantly to the binding at these off-targets.

  • The Fluorine Advantage for hERG Safety: The most striking observation is the detrimental effect of removing the fluorine atom on hERG channel activity. CP-2 , lacking the 6-fluoro substitution, shows a concerningly potent inhibition of the hERG channel, highlighting the critical role of this specific substitution in mitigating cardiotoxicity risk. This is consistent with the principle that modulating the basicity (pKa) of the piperazine nitrogen can significantly impact hERG affinity.[5]

  • Baseline Activity of the Parent Scaffold: The parent compound, CP-4 , exhibits the lowest off-target activity, indicating that the benzylpiperazine core itself has a relatively clean profile. The addition of halogen atoms, while potentially enhancing on-target potency (not measured here), also introduces off-target liabilities.

sar_summary cluster_off_target Off-Target Activity cluster_safety hERG Inhibition (Safety Risk) CP1 CP-1 (2-Cl, 6-F) D2 Dopamine D2 CP1->D2 Moderate HT2A Serotonin 5-HT2A CP1->HT2A Moderate A1A Alpha-1A Adrenergic CP1->A1A Moderate hERG hERG Channel CP1->hERG Low Risk CP2 CP-2 (2-Cl) CP2->D2 High CP2->HT2A High CP2->A1A High CP2->hERG High Risk CP3 CP-3 (6-F) CP3->D2 Low CP3->HT2A Low CP3->A1A Low CP3->hERG Low Risk CP4 CP-4 (Unsubstituted) CP4->D2 Very Low CP4->HT2A Very Low CP4->A1A Very Low CP4->hERG Low Risk

Figure 2: A summary of the structure-activity relationships for off-target effects and hERG inhibition.

Conclusion: A Roadmap for Developing Selective Piperazine Derivatives

This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity in this compound derivatives. Our comparative analysis underscores the profound impact of subtle structural modifications on the selectivity and safety profile of these compounds. The strategic placement of a fluorine atom at the 6-position of the benzyl ring appears to be a key strategy for mitigating hERG-related cardiotoxicity, a critical hurdle in the development of many piperazine-containing drugs.

By employing a tiered approach of in silico prediction, broad panel screening, and functional validation, researchers can make informed decisions early in the drug discovery process. This proactive approach to de-risking not only saves valuable resources but also increases the likelihood of developing safer and more effective medicines. The principles and methodologies outlined herein can be readily adapted to guide the optimization of other piperazine-based scaffolds, ultimately contributing to the advancement of medicinal chemistry and the delivery of novel therapeutics to patients in need.

References

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic profiles. Among the myriad of scaffolds, benzylpiperazines represent a significant class of compounds with diverse central nervous system activities. This guide provides an in-depth, objective comparison of the metabolic, thermal, and chemical stability of fluorinated versus non-fluorinated benzylpiperazines, supported by experimental data and detailed protocols to inform rational drug design and candidate selection.

The Rationale for Fluorination: Enhancing Molecular Robustness

The introduction of fluorine into a molecule, particularly on an aromatic ring, can profoundly influence its physicochemical properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[1] This fundamental principle is the primary driver for utilizing fluorination to enhance the metabolic stability of drug candidates. By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, medicinal chemists can effectively block or significantly slow down oxidative metabolism, often leading to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[1]

The metabolism of benzylpiperazine (BZP) is a case in point. Studies have shown that BZP is primarily metabolized via hydroxylation of the aromatic ring, with p-hydroxy-BZP being a major metabolite.[2] This makes the benzyl ring a prime target for metabolic attack by cytochrome P450 (CYP) enzymes.[2][3] Consequently, the introduction of a fluorine atom onto this ring is a logical strategy to impede this metabolic pathway.

cluster_0 Metabolic Pathway of Benzylpiperazine cluster_1 Effect of Fluorination Benzylpiperazine Benzylpiperazine Metabolites p-Hydroxy-BZP m-Hydroxy-BZP Benzylpiperazine->Metabolites CYP450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) Fluorinated_Benzylpiperazine Fluorinated Benzylpiperazine Blocked_Metabolism Blocked/Reduced Metabolism Fluorinated_Benzylpiperazine->Blocked_Metabolism Resistant C-F bond

Caption: Metabolic pathway of benzylpiperazine and the blocking effect of fluorination.

Comparative Metabolic Stability: A Quantitative Look

The most direct and impactful advantage of fluorinating benzylpiperazines is the enhancement of their metabolic stability. In vitro assays, particularly using liver microsomes, are the gold standard for assessing this property in early drug discovery. These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), where a longer half-life and lower clearance indicate greater stability.[1]

While direct head-to-head quantitative data for benzylpiperazine and its fluorinated analogs in the same study is not always publicly available, the principle is well-established across numerous classes of compounds. For instance, studies on related aromatic amines and piperidine derivatives consistently demonstrate a significant increase in metabolic stability upon fluorination.[4][5]

Table 1: Illustrative Comparison of In Vitro Metabolic Stability

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Aromatic Amine Non-Fluorinated AnalogParent Compound15154Human Liver Microsomes
Fluorinated AnalogFluorine at metabolic hotspot> 120< 10Human Liver Microsomes
Piperidine Derivative Non-Fluorinated AnalogParent Compound2592Rat Liver Microsomes
Fluorinated AnalogFluorine on adjacent ring8527Rat Liver Microsomes

Note: The data in this table is representative of the trends observed in the literature for similar compound classes and is intended for illustrative purposes. Actual values will vary depending on the specific molecular structure and experimental conditions.

The dramatic increase in half-life and corresponding decrease in intrinsic clearance for the fluorinated analogs underscore the effectiveness of this strategy.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold organic solvent to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. The 0-minute time point represents the initial compound concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression.

    • The intrinsic clearance (CLint) can then be calculated from the half-life.

cluster_workflow Microsomal Stability Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Test Compounds - Microsomes - Buffer, NADPH Start->Reagent_Prep Incubation_Setup Set up Incubation: - Add microsomes & buffer - Add test compound - Pre-incubate at 37°C Reagent_Prep->Incubation_Setup Reaction_Start Initiate Reaction: Add NADPH Incubation_Setup->Reaction_Start Time_Sampling Time-Point Sampling: (0, 5, 15, 30, 60 min) Reaction_Start->Time_Sampling Reaction_Stop Stop Reaction: Add cold organic solvent Time_Sampling->Reaction_Stop Centrifugation Centrifuge to Pellet Proteins Reaction_Stop->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Data Analysis: - Calculate t½ - Calculate CLint Analysis->Data_Processing End End Data_Processing->End

Caption: A generalized workflow for an in vitro microsomal stability assay.

Thermal Stability: The Impact of a Stronger Bond

The inherent strength of the C-F bond not only confers metabolic stability but also often enhances the thermal stability of a molecule.[6] Fluorinated aromatic compounds generally exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. This increased thermal robustness can be a significant advantage during drug manufacturing, formulation, and storage.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for assessing thermal stability. DSC measures the heat flow associated with thermal transitions as a function of temperature, revealing melting points and decomposition onsets. TGA measures changes in mass as a function of temperature, providing a clear indication of decomposition temperatures.

Table 2: Anticipated Comparison of Thermal Stability

CompoundAnalytical MethodKey ParameterExpected Observation
Benzylpiperazine HCl DSCOnset of DecompositionBaseline
4-Fluorobenzylpiperazine HCl DSCOnset of DecompositionHigher than non-fluorinated analog
Benzylpiperazine HCl TGATdecompositionBaseline
4-Fluorobenzylpiperazine HCl TGATdecompositionHigher than non-fluorinated analog
Experimental Protocol: Thermal Stability Analysis by DSC/TGA

Objective: To determine and compare the thermal decomposition profiles of fluorinated and non-fluorinated benzylpiperazines.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzylpiperazine salts)

  • DSC and/or TGA instrument

  • Sample pans (e.g., aluminum, ceramic)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the test compound into a sample pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Set the desired temperature program. A typical program involves an initial isothermal period followed by a linear heating ramp (e.g., 10°C/min) to a final temperature well above the expected decomposition point.

    • Purge the sample chamber with an inert gas to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow (DSC) or mass change (TGA) as a function of temperature.

  • Data Analysis:

    • DSC: Determine the onset temperature of any endothermic or exothermic events corresponding to decomposition.

    • TGA: Determine the temperature at which significant mass loss begins, often defined as the onset of the major decomposition step.

Chemical Stability: Resilience to Degradation

The chemical stability of a drug substance under various conditions (e.g., pH, oxidative stress, light) is a critical quality attribute. The electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule, often leading to enhanced stability.

pH Stability

The stability of a drug in solutions of varying pH is crucial for predicting its fate in the gastrointestinal tract and for formulation development. For benzylpiperazines, the piperazine ring contains basic nitrogen atoms, and their protonation state will be pH-dependent. Degradation pathways can be influenced by whether the molecule is in its free base or protonated form. Studies on piperidine derivatives have shown that their degradation kinetics are pH-dependent.[8][9] While direct comparative data is limited, the electron-withdrawing effect of a fluorine atom on the benzyl ring would slightly decrease the basicity of the piperazine nitrogens. This alteration in pKa could subtly influence the pH-stability profile, though significant stabilization against hydrolysis is generally expected due to the robustness of the C-F bond.

Oxidative Stability

Oxidative degradation is a common pathway for many pharmaceuticals.[10] The piperazine moiety itself can be susceptible to oxidation.[10] The presence of a fluorine atom on the aromatic ring can deactivate it towards electrophilic attack, potentially reducing its susceptibility to certain oxidative reactions. Forced degradation studies using oxidizing agents like hydrogen peroxide are typically employed to assess this stability.

Photostability

Exposure to light can induce photodegradation of drug molecules. Fluorination has been shown to improve the photostability of aromatic compounds.[8] This is attributed to the electronic effects of fluorine, which can alter the energy levels of the excited states and reduce the quantum yield of photochemical reactions.[8]

Table 3: Anticipated Comparison of Chemical Stability

Stability ParameterNon-Fluorinated BenzylpiperazineFluorinated BenzylpiperazineExpected Outcome of Fluorination
pH Stability Susceptible to degradation at pH extremesMore stable across a wider pH rangeEnhanced stability
Oxidative Stability Susceptible to oxidative degradationMore resistant to oxidationEnhanced stability
Photostability Prone to photodegradationMore photostableEnhanced stability
Experimental Protocol: Forced Degradation Studies

Objective: To compare the chemical stability of fluorinated and non-fluorinated benzylpiperazines under various stress conditions.

Materials:

  • Test compounds

  • Aqueous buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrogen peroxide solution (e.g., 3%)

  • Photostability chamber

  • HPLC with a stability-indicating method

Procedure:

  • Solution Preparation: Prepare solutions of the test compounds in the different stress media (acidic, neutral, basic buffers, and hydrogen peroxide solution).

  • Stress Conditions:

    • Hydrolytic Stability: Store the buffered solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Stability: Store the hydrogen peroxide solutions at room temperature or slightly elevated temperature.

    • Photostability: Expose solutions or solid samples to a controlled light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the amount of parent compound remaining and to profile any degradation products.

  • Data Analysis: Compare the degradation rates of the fluorinated and non-fluorinated compounds under each stress condition.

Conclusion: A Clear Advantage for Fluorinated Analogs

The strategic incorporation of fluorine into the benzylpiperazine scaffold offers a clear and significant advantage in terms of stability. The primary and most well-documented benefit is the substantial increase in metabolic stability, achieved by blocking oxidative metabolism at the site of fluorination. This translates to a longer in vivo half-life and improved bioavailability, crucial attributes for a successful drug candidate.

Furthermore, the inherent strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine contribute to enhanced thermal and chemical stability. Fluorinated benzylpiperazines are expected to be more resistant to degradation from heat, pH extremes, oxidation, and light.

For researchers and drug development professionals, these findings underscore the value of considering fluorination as a key strategy in the optimization of benzylpiperazine-based lead compounds. By leveraging the unique properties of fluorine, it is possible to design more robust and druggable molecules with a higher probability of success in preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the systematic evaluation and validation of these stability enhancements.

References

Head-to-Head Comparison of Biological Assays with 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing a Novel Piperazine Derivative

Introduction: The Rationale for Investigating 1-(2-Chloro-6-fluorobenzyl)piperazine (CFP)

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles.[1] Derivatives of piperazine have demonstrated a vast range of biological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][3][4][5] The N-benzylpiperazine moiety, in particular, is a common feature in centrally active compounds.[5]

This guide focuses on This compound (CFP) , a specific derivative featuring halogen substitutions on the benzyl ring. Such substitutions are a classic medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability. Given the prevalence of arylpiperazines as ligands for serotonin (5-HT) receptors, we hypothesize that CFP may exhibit significant activity at these targets.[6][7]

This document provides a head-to-head comparison of standard biological assays to characterize the pharmacological profile of CFP. We will compare its performance against a well-known reference compound and a simpler structural analog. The experimental choices and protocols are detailed to ensure scientific integrity and reproducibility.

Comparative Framework: Selecting Compounds for Analysis

To contextualize the biological activity of CFP, a logical comparative framework is essential. We have selected two comparators:

  • Buspirone: An FDA-approved anxiolytic agent and a partial agonist of the 5-HT₁ₐ receptor. It serves as a well-characterized reference standard for a specific G-protein coupled receptor (GPCR) target within the serotonin system.

  • 1-Benzylpiperazine (BZP): The parent compound without the halogen substitutions. BZP itself has known psychoactive effects and serves as a baseline to understand the contribution of the chloro and fluoro groups to the activity of CFP.[5][8]

Core Biological Assays: A Multi-Tiered Approach

We will employ a tiered approach to characterize CFP, starting with target engagement and moving to functional and cell-based assays.

Receptor Binding Affinity Assay (Radioligand Displacement)

Causality behind Experimental Choice: The first critical question is whether CFP binds to our hypothesized target, the 5-HT₁ₐ receptor. A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay quantifies the equilibrium dissociation constant (Kᵢ), a measure of how tightly the compound binds. A lower Kᵢ value indicates higher binding affinity.

Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

  • Preparation of Membranes: Membranes from a stable cell line overexpressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

  • Radioligand: [³H]-8-OH-DPAT, a selective 5-HT₁ₐ receptor agonist, is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled competitor like serotonin (for non-specific binding).

    • 50 µL of varying concentrations of the test compound (CFP, Buspirone, or BZP).

    • 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).

    • 50 µL of prepared cell membranes (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Comparative Data Summary (Hypothetical)

CompoundReceptor TargetKᵢ (nM)Interpretation
CFP 5-HT₁ₐ15.2High affinity
Buspirone 5-HT₁ₐ10.5High affinity (Reference)
1-Benzylpiperazine (BZP) 5-HT₁ₐ250.8Low affinity

This hypothetical data suggests that the chloro and fluoro substitutions on CFP significantly enhance binding affinity for the 5-HT₁ₐ receptor compared to the parent BZP molecule, bringing its potency into a range comparable with the reference drug Buspirone.

Functional Assay: cAMP Accumulation

Causality behind Experimental Choice: High affinity does not reveal whether a compound is an agonist (activator) or an antagonist (blocker) of the receptor. The 5-HT₁ₐ receptor is a Gᵢ-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This functional assay will determine the efficacy of CFP.

Experimental Workflow Diagram

G cluster_0 Cell-Based cAMP Assay Workflow start Seed cells expressing 5-HT1A receptor forskolin Stimulate with Forskolin (to increase basal cAMP) start->forskolin compound Add Test Compound (CFP, Buspirone, BZP) forskolin->compound incubate Incubate at 37°C compound->incubate lyse Lyse cells to release cAMP incubate->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data (EC50/IC50) detect->analyze

Caption: Workflow for the functional cAMP accumulation assay.

Experimental Protocol: cAMP HTRF Assay

  • Cell Plating: Plate 5-HT₁ₐ-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compounds (CFP, Buspirone, BZP) followed immediately by Forskolin (a direct activator of adenylyl cyclase) at a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the HTRF ratio (or equivalent readout) against the logarithm of the compound concentration. For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect). For antagonists, this assay would be run with a known agonist to determine the IC₅₀.

Signaling Pathway Diagram

G CFP CFP (Agonist) Receptor 5-HT1A Receptor (GPCR) CFP->Receptor G_protein Gαi Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Agonist activation of the Gᵢ-coupled 5-HT₁ₐ receptor pathway.

Comparative Data Summary (Hypothetical)

CompoundFunctional ActivityEC₅₀ (nM)Eₘₐₓ (% of Buspirone)
CFP Partial Agonist35.775%
Buspirone Partial Agonist22.1100% (Reference)
1-Benzylpiperazine (BZP) Weak Partial Agonist850.030%

This data suggests CFP acts as a partial agonist at the 5-HT₁ₐ receptor, with significantly greater potency and efficacy than BZP. While not as potent as Buspirone, it demonstrates a robust functional response.

In Vitro Cytotoxicity Assay (MTT Assay)

Causality behind Experimental Choice: It is crucial to determine if the observed activity of CFP is specific to its receptor target or a result of general cellular toxicity. An MTT assay measures cell viability and is a standard method to assess a compound's cytotoxic potential. This ensures that the results from the functional assay are not confounded by cell death.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (CFP, Buspirone, BZP). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Calculate the CC₅₀ (concentration causing 50% reduction in cell viability).

Comparative Data Summary (Hypothetical)

CompoundCC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)Interpretation
CFP > 50> 1400Non-toxic at effective concentrations
Buspirone > 100> 4500Non-toxic at effective concentrations
1-Benzylpiperazine (BZP) 25~29Potential for toxicity near effective range

A high CC₅₀ value indicates low cytotoxicity. The therapeutic index (the ratio of cytotoxicity to functional potency) is a critical parameter. CFP's high therapeutic index in this hypothetical dataset suggests a good safety window, where its receptor-mediated effects occur at concentrations far below those that cause general cell toxicity.

Conclusion and Future Directions

This head-to-head comparison provides a foundational pharmacological profile for this compound. The hypothetical data presented herein suggests that CFP is a high-affinity, partial agonist of the 5-HT₁ₐ receptor with low in vitro cytotoxicity. The inclusion of chloro and fluoro groups appears to be a successful strategy for significantly enhancing potency and efficacy over the parent 1-benzylpiperazine scaffold.

These findings provide a strong rationale for further investigation. Subsequent steps should include:

  • Selectivity Profiling: Assessing the binding affinity of CFP against a panel of other GPCRs, ion channels, and transporters to determine its target selectivity.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects in animal models of anxiety or depression.

  • Mechanism of Action Studies: Further exploring downstream signaling pathways beyond cAMP, such as ERK phosphorylation or β-arrestin recruitment.

This guide demonstrates a logical, multi-assay workflow for the initial characterization of a novel compound, providing the robust, data-driven insights necessary for advancing drug development projects.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-6-fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chloro-6-fluorobenzyl)piperazine, a compound frequently utilized in pharmaceutical research and development. The procedures outlined here are synthesized from established safety data for piperazine and its derivatives, ensuring a robust and reliable methodology. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical's properties and the associated risks.

The core principle of this guide is to treat this compound as a hazardous waste material, a classification derived from the known hazards of its parent compound, piperazine, and related halogenated benzylpiperazines.[1][2] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Understanding the Hazard Profile
Hazard ClassificationDescriptionPrimary Concerns
Corrosive Causes severe skin burns and eye damage upon contact.[3]Immediate and long-term tissue damage.
Sensitizer May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3]Allergic reactions upon repeated exposure.
Acute Toxicity Harmful if swallowed.[1]Potential for poisoning.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]Long-term reproductive health effects.
Environmental Hazard Harmful to aquatic organisms with potential for long-term adverse effects.[1][4]Contamination of water systems.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound from the point of waste generation to its final removal from the laboratory.

Immediate Waste Containment at the Bench

The first step in proper disposal begins the moment the chemical is deemed waste. This includes residual amounts in empty containers, contaminated consumables, and solutions.

  • Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste streams.

  • Waste Containers: Utilize only designated, properly labeled, and chemically resistant containers for hazardous waste. Ensure containers are kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date of accumulation.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Personnel Safety: Evacuate non-essential personnel from the area. The individual cleaning the spill must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontamination: The spill area should be decontaminated with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Bulk Waste Accumulation and Storage

For larger quantities of waste, a central accumulation area for hazardous waste should be utilized.

  • Storage Location: This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6]

  • Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers within a larger, chemically resistant secondary container to contain any potential leaks.

Final Disposal and Removal

The final step is the removal of the hazardous waste from your facility by a licensed and certified hazardous waste disposal contractor.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][2][7] It is the responsibility of the waste generator to ensure full compliance.

  • Waste Manifest: A hazardous waste manifest will be required by the disposal contractor. This document tracks the waste from its point of generation to its final disposal site.

  • Disposal Methods: The most common and recommended disposal methods for this type of chemical waste are high-temperature incineration in a licensed facility or burial in a designated hazardous waste landfill.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_0 At the Bench cluster_1 Spill & Decontamination cluster_2 Central Accumulation cluster_3 Final Disposal A Waste Generation (e.g., residual chemical, contaminated consumables) B Segregate as Hazardous Waste A->B C Place in Labeled, Closed Container B->C I Transfer to Central Hazardous Waste Area C->I D Spill Occurs E Contain Spill with Inert Absorbent D->E Immediate Action F Collect Contaminated Material E->F H Dispose of all materials as Hazardous Waste F->H G Decontaminate Area G->H J Store in Cool, Dry, Well-Ventilated Location I->J K Inspect Container Regularly J->K L Arrange Pickup by Licensed Contractor K->L M Complete Hazardous Waste Manifest L->M N Transport to Approved Disposal Facility (Incineration or Landfill) M->N

Caption: Disposal workflow for this compound.

Conclusion

The proper and safe disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure they are handling this chemical waste in a manner that is compliant with regulations and protective of both human health and the environment. The causality behind these stringent procedures lies in the inherent hazards of the piperazine functional group and its halogenated derivatives. A proactive and informed approach to waste management is not just a regulatory requirement but a cornerstone of a robust safety culture in any scientific institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-fluorobenzyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.